molecular formula C8H9NO3 B8191556 Pyridoxal-d3

Pyridoxal-d3

Cat. No.: B8191556
M. Wt: 170.18 g/mol
InChI Key: RADKZDMFGJYCBB-FIBGUPNXSA-N
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Description

Pyridoxal-d3 is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 170.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADKZDMFGJYCBB-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Pyridoxal-d3 in the Precise Quantification of Vitamin B6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Pyridoxal-d3 and its critical role as an internal standard in the analytical determination of vitamin B6. Focusing on advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, this document offers detailed experimental protocols, quantitative performance data, and a biochemical overview of vitamin B6 metabolism, serving as a comprehensive resource for professionals in research and drug development.

Introduction to this compound

This compound is a deuterated form of pyridoxal, one of the active forms of vitamin B6. Specifically, it is a stable isotope-labeled analog where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical properties are nearly identical to its unlabeled counterpart, pyridoxal, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of vitamin B6 quantification in complex biological matrices.[1][2][3]

The Critical Role of this compound in Vitamin B6 Analysis

The accurate measurement of vitamin B6 vitamers, including pyridoxal (PL), pyridoxal 5'-phosphate (PLP), pyridoxine (PN), pyridoxamine (PM), and their phosphorylated forms, is crucial in various fields, from nutritional assessment to clinical diagnostics and drug development. LC-MS/MS has emerged as the preferred method for this analysis due to its high sensitivity and specificity.

The core principle behind the utility of this compound lies in isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the analytical workflow. Any loss of the analyte (native pyridoxal) during sample extraction, purification, and ionization is mirrored by a proportional loss of the internal standard (this compound). By measuring the ratio of the signal from the analyte to the signal from the internal standard, an accurate quantification of the original analyte concentration can be achieved, irrespective of sample losses or matrix-induced signal suppression or enhancement.[1][4]

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods utilizing deuterated internal standards for the analysis of vitamin B6 vitamers in biological fluids.

AnalyteInternal StandardMatrixLinearity RangeLimit of Quantification (LOQ)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Pyridoxal 5'-Phosphate (PLP)PLP-d3Whole Blood6 - 4850 nmol/L6 nmol/L3.4%6.1%[4][5]
Pyridoxal (PL)This compoundWhole Blood10.1 - 41.4 µg/LNot SpecifiedNot SpecifiedNot Specified[6]
Pyridoxal 5'-Phosphate (PLP)PLP-d3Whole Blood4 - 8000 nmol/L4 nmol/L1.7 - 2.8%3.0 - 4.1%[5][7]
Pyridoxal 5'-Phosphate (PLP)Stable Isotope Labeled ISPlasma/SerumUp to 500 nmol/L5 nmol/L<5%<5%[3][8]
Multiple B6 VitamersCorresponding Isotopically Labeled ISCSF5 - 200 nmol/L0.03 - 5.37 nM<20%<20%[7]

Experimental Protocols

This section provides a detailed, representative experimental protocol for the quantification of vitamin B6 vitamers in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite of best practices from multiple cited sources.

Materials and Reagents
  • Standards: Pyridoxal, this compound, Pyridoxal 5'-phosphate (PLP), and other vitamin B6 vitamers.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, trichloroacetic acid (TCA).

  • Biological Matrix: Human plasma (collected in EDTA tubes and protected from light).

Sample Preparation
  • Thawing: Thaw frozen plasma samples on ice, protected from light.

  • Internal Standard Spiking: To 100 µL of plasma, add a known concentration of the internal standard solution (containing this compound and other deuterated vitamers).

  • Protein Precipitation: Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-98% B

    • 6-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Heated electrospray ionization (HESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pyridoxal: precursor ion m/z 168 -> product ion m/z 150

    • This compound: precursor ion m/z 171 -> product ion m/z 153

    • PLP: precursor ion m/z 248 -> product ion m/z 150

    • (Other vitamers would have their specific transitions monitored)

Mandatory Visualizations

Vitamin B6 Salvage Pathway

The following diagram illustrates the key enzymatic reactions in the vitamin B6 salvage pathway, which is responsible for the interconversion of different vitamin B6 vitamers to the biologically active form, Pyridoxal 5'-phosphate (PLP).

VitaminB6_Salvage_Pathway cluster_enzymes Enzymes PN Pyridoxine (PN) PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP ATP -> ADP Kinase Pyridoxal Kinase PN->Kinase PM Pyridoxamine (PM) PMP Pyridoxamine 5'-Phosphate (PMP) PM->PMP ATP -> ADP PM->Kinase PL Pyridoxal (PL) PLP Pyridoxal 5'-Phosphate (PLP) (Active Form) PL->PLP ATP -> ADP PL->Kinase PNP->PLP Oxidase PNP Oxidase PNP->Oxidase PMP->PLP PMP->Oxidase

Caption: The Vitamin B6 Salvage Pathway illustrating the conversion of various vitamers to the active PLP form.

Experimental Workflow for Vitamin B6 Analysis

This diagram outlines the logical steps involved in the quantification of vitamin B6 in a biological sample using LC-MS/MS with an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., TCA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC Injection MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A streamlined workflow for quantitative vitamin B6 analysis using LC-MS/MS.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods represents a significant advancement in the accurate and reliable quantification of vitamin B6. This technical guide has provided a comprehensive overview of its application, supported by detailed experimental protocols and performance data. The methodologies and information presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement robust and precise vitamin B6 analysis in their work. The continued application of such rigorous analytical techniques is essential for advancing our understanding of the role of vitamin B6 in health and disease.

References

Synthesis and Characterization of Deuterium-Labeled Pyridoxal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of deuterium-labeled pyridoxal, a crucial tool in metabolic research and drug development. The introduction of deuterium, a stable isotope of hydrogen, into the pyridoxal molecule allows for precise tracking and quantification in biological systems without altering the compound's fundamental chemical properties.[1] This guide details established synthetic protocols, characterization methodologies, and presents key data in a structured format to aid researchers in this field.

Introduction to Deuterium Labeling of Pyridoxal

Pyridoxal, an active form of vitamin B6, plays a vital role as a coenzyme in a multitude of enzymatic reactions essential for human health. Deuterium-labeled compounds are chemically identical to their non-labeled counterparts but possess a greater mass, which allows them to be distinguished and quantified using mass spectrometry (MS).[1] This property makes them invaluable as internal standards in pharmacokinetic and metabolic studies, enabling accurate measurement of endogenous and exogenous molecules in complex biological matrices.[1][2][3] The kinetic isotope effect, a phenomenon where the C-D bond is stronger than the C-H bond, can also be leveraged to enhance the metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles.[2]

Synthetic Strategies for Deuterium-Labeled Pyridoxal

The synthesis of deuterium-labeled pyridoxal is typically achieved through the initial synthesis of a deuterated pyridoxine (another form of vitamin B6) precursor, which is subsequently converted to the target molecule, pyridoxal. The primary methods for introducing deuterium into the pyridoxine scaffold are targeted at specific positions, most commonly the 2'-methyl group or the 5'-hydroxymethyl group.

Synthesis of Pyridoxine-d2 (Labeling at the 5'-hydroxymethyl group)

Deuterium can be specifically inserted into the 5'-hydroxymethyl group of pyridoxine via the reduction of a carboxylic acid precursor using a deuterated reducing agent.[4][5] The general workflow for this process is outlined below.

G A α4,3-O-Isopropylidene-5-pyridoxic Acid C Reduction A->C B Lithium Aluminum Deuteride (LiAlD4) B->C D Pyridoxine-d2 (3-Hydroxy-4-(hydroxymethyl)- 5-(hydroxymethyl-d2)-2-methylpyridine) C->D

Caption: Synthesis of Pyridoxine-d2 via Reduction.

Experimental Protocol:

  • Preparation of Precursor: Start with α4,3-O-isopropylidene-5-pyridoxic acid. This protected form of pyridoxic acid directs the reduction to the desired 5-position carboxylic acid group.

  • Reduction with LiAlD4: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend the α4,3-O-isopropylidene-5-pyridoxic acid in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • Cool the suspension in an ice bath (0°C).

  • Slowly add a solution of lithium aluminum deuteride (LiAlD4) in THF to the reaction mixture. The molar ratio should be carefully controlled to ensure complete reduction.

  • After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

  • Filter the resulting mixture and wash the solid residue with ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Deprotection: The resulting isopropylidene-protected pyridoxine-d2 is then deprotected by treatment with dilute acid (e.g., HCl) to yield pyridoxine-d2 hydrochloride.

  • Purification: The final product can be purified by recrystallization.

Synthesis of Pyridoxine-d2 (Labeling at the 2'-methyl group)

Labeling at the 2'-methyl position is achieved through a base-catalyzed hydrogen-deuterium exchange reaction in the presence of deuterium oxide (D2O).[4][5]

G A N-benzyl Pyridoxine C Base-Catalyzed Exchange A->C B Deuterium Oxide (D2O) B->C D N-benzyl Pyridoxine-d2 C->D E Debenzylation D->E F Pyridoxine-d2 E->F

Caption: Synthesis of Pyridoxine-d2 via H/D Exchange.

Experimental Protocol:

  • Preparation of Starting Material: N-benzyl pyridoxine is used as the starting material. The benzyl group serves as a protecting group.

  • H/D Exchange Reaction: Dissolve N-benzyl pyridoxine in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D2O).

  • Heat the mixture under reflux for several hours to facilitate the exchange of protons on the 2'-methyl group with deuterium from the solvent.

  • Monitor the reaction progress by ¹H NMR to observe the disappearance of the 2'-methyl proton signal.

  • Neutralization and Workup: After the exchange is complete, cool the reaction mixture and neutralize it with an acid (e.g., DCl in D2O).

  • Extract the product with an organic solvent.

  • Debenzylation: Remove the N-benzyl protecting group, typically through catalytic hydrogenation (e.g., using H2/Pd-C), to yield pyridoxine-d2.

  • Purification: Purify the final product by chromatography or recrystallization.

Conversion of Deuterated Pyridoxine to Deuterated Pyridoxal

Once the deuterated pyridoxine is synthesized, it must be oxidized to form the desired deuterated pyridoxal. This is a standard transformation in vitamin B6 chemistry.

Experimental Protocol:

  • Oxidation: Dissolve the deuterated pyridoxine in a suitable solvent, such as a mixture of water and ethanol.

  • Add an oxidizing agent, commonly manganese dioxide (MnO2), to the solution.

  • Stir the reaction mixture at room temperature for several hours. The progress of the oxidation can be followed by TLC.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the manganese dioxide solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude deuterated pyridoxal can then be purified using column chromatography or recrystallization to yield the final product.

Characterization of Deuterium-Labeled Pyridoxal

Thorough characterization is essential to confirm the successful incorporation of deuterium at the intended position and to determine the isotopic purity of the final compound. The primary analytical techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the labeled compound and to quantify the extent of deuterium incorporation. High-resolution mass spectrometry (HRMS) is particularly powerful for this application.[6][7]

  • Principle: By replacing hydrogen (atomic mass ≈ 1.008 Da) with deuterium (atomic mass ≈ 2.014 Da), the molecular weight of pyridoxal increases by approximately 1.006 Da for each deuterium atom incorporated.

  • Analysis: The mass spectrum of the deuterated sample will show a shift in the molecular ion peak (M+) compared to the unlabeled standard. The distribution of isotopic peaks (M+, M+1, M+2, etc.) allows for the calculation of isotopic purity and the relative abundance of different deuterated species (e.g., d1, d2, d3).[6]

  • Techniques: Gas chromatography-chemical ionization mass spectroscopy (GC-CIMS) and electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) are commonly used.[4][5][6] ESI-HRMS offers rapid and highly sensitive analysis with minimal sample consumption.[6][7]

Table 1: Expected Mass Shifts for Deuterated Pyridoxal

Labeled SpeciesNumber of Deuterium AtomsExpected m/z Shift (from unlabeled)
Pyridoxal-d11+1.006 Da
Pyridoxal-d22+2.012 Da
Pyridoxal-d33+3.018 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is used to confirm the specific location of the deuterium labels.

  • ¹H NMR Spectroscopy: This is a primary method for confirming the position of labeling. Since deuterium is NMR-inactive in the proton frequency range, the replacement of a proton with a deuteron results in the disappearance or significant reduction in the intensity of the corresponding signal in the ¹H NMR spectrum.[8] Comparing the spectrum of the labeled compound to that of an unlabeled pyridoxal standard allows for unambiguous assignment of the labeling site.

  • ²H NMR Spectroscopy: Deuterium NMR directly detects the deuterium nuclei.[9] A signal in the ²H NMR spectrum confirms the presence of deuterium.[9] While the chemical shift range is similar to ¹H NMR, the resolution is generally lower.[9] This technique is particularly useful for confirming deuterium incorporation and can be used quantitatively to determine isotopic abundance.[10]

Table 2: Typical ¹H NMR Chemical Shifts for Pyridoxal (in D2O)

ProtonApproximate Chemical Shift (ppm)Expected Change upon Deuteration
H-6~8.0No change
CHO (aldehyde)~9.8Disappearance if labeled
CH2OH (5'-position)~4.9Disappearance if labeled
CH3 (2'-position)~2.5Disappearance if labeled

Note: Chemical shifts can vary based on solvent and pH.

Overall Experimental and Analytical Workflow

The entire process, from synthesis to characterization, follows a logical progression to ensure the final product meets the required specifications for use in research.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Pyridoxine Precursor C Deuteration Reaction A->C B Deuterium Source (e.g., LiAlD4, D2O) B->C D Deuterated Pyridoxine C->D E Oxidation (e.g., MnO2) D->E F Crude Deuterated Pyridoxal E->F G Chromatography / Recrystallization F->G H Pure Deuterated Pyridoxal G->H I Mass Spectrometry (MS) H->I J NMR Spectroscopy (¹H and ²H) H->J K Isotopic Purity Determination I->K J->K L Final Characterized Product K->L

Caption: General Workflow for Synthesis and Characterization.

References

Pyridoxal-d3 as an Internal Standard for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Pyridoxal-d3 (PL-d3) as an internal standard in mass spectrometry-based quantitative analysis. The use of stable isotope-labeled internal standards is crucial for correcting for variability in sample preparation and analytical conditions, thereby ensuring the accuracy and reliability of results. This compound, a deuterated analog of pyridoxal, serves as an ideal internal standard for the quantification of pyridoxal and other vitamin B6 vitamers in various biological matrices.

The Role of Pyridoxal and the Importance of Accurate Quantification

Vitamin B6 is a water-soluble vitamin that exists in several forms, collectively known as vitamers. These include pyridoxal (PL), pyridoxine (PN), pyridoxamine (PM), and their phosphorylated derivatives, pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and pyridoxamine 5'-phosphate (PMP). The biologically active form is PLP, which acts as a crucial coenzyme in a wide array of enzymatic reactions, including amino acid, carbohydrate, and lipid metabolism.[1][2] Accurate measurement of vitamin B6 vitamers is essential for assessing nutritional status, diagnosing deficiencies, and in research related to various pathological conditions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the simultaneous quantification of multiple vitamin B6 vitamers due to its high selectivity and sensitivity.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is a key component of robust LC-MS/MS methodologies.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during sample extraction, cleanup, derivatization, and ionization.[4] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any losses or variations during sample processing can be effectively compensated for, leading to precise and accurate quantification.

G cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result Analyte Pyridoxal (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LC LC Separation SamplePrep->LC MS Mass Spectrometry (Ionization, Detection) LC->MS Ratio Measure Ratio (Analyte/IS) MS->Ratio Quant Accurate Quantification Ratio->Quant

Experimental Protocols

General Sample Preparation for Biological Fluids (Plasma, Serum, Whole Blood, Urine)

A common procedure for the extraction of vitamin B6 vitamers from biological fluids involves protein precipitation.[3][5][6]

  • Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 µL), add a specific amount of the internal standard working solution containing this compound and other deuterated vitamers (e.g., PLP-d3).[5][6]

  • Protein Precipitation: Add a protein precipitating agent, such as trichloroacetic acid (TCA) or perchloric acid, to the sample.[5][7] Acetonitrile can also be used for protein precipitation.[8][9]

  • Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted analytes and the internal standard.

  • LC-MS/MS Analysis: Inject a specific volume of the supernatant into the LC-MS/MS system for analysis.[5]

G Start Biological Sample (e.g., Plasma, Urine) Spike Add Internal Standard (this compound) Start->Spike Precipitate Protein Precipitation (e.g., TCA, Acetonitrile) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Liquid Chromatography and Mass Spectrometry Parameters

The following tables summarize typical LC-MS/MS parameters used for the analysis of vitamin B6 vitamers with this compound as an internal standard.

Table 1: Liquid Chromatography Parameters

ParameterTypical Conditions
Column Reversed-phase C18 or HSS-T3 columns are commonly used.[5][10]
Mobile Phase A Aqueous buffer, often containing a small percentage of formic acid or acetic acid.[5][10]
Mobile Phase B Organic solvent such as methanol or acetonitrile, sometimes with formic acid.[5][10]
Gradient A gradient elution is typically employed to separate the different vitamers.
Flow Rate Varies depending on the column dimensions, typically in the range of 0.2-0.6 mL/min.
Column Temperature Maintained at a constant temperature, for example, 40°C.

Table 2: Mass Spectrometry Parameters

ParameterTypical Conditions
Ionization Mode Electrospray Ionization (ESI) in positive ion mode is commonly used.[5][11]
Detection Mode Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3]
MRM Transitions Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example, for PLP, a transition of m/z 247.9 > 149.9 has been reported.[5][6]
Collision Energy Optimized for each transition to achieve maximal signal intensity.
Source Parameters Parameters such as capillary voltage, source temperature, and gas flows are optimized for the specific instrument.

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the development of highly accurate and precise quantitative methods. The following tables summarize typical validation parameters from published studies.

Table 3: Method Performance Characteristics

ParameterPyridoxal (PL)Pyridoxal-5'-phosphate (PLP)Reference
Linearity Range -6 - 4850 nmol/L[5][6]
Limit of Quantification (LOQ) 0.0085 - 0.059 mg/kg (in food)5 nmol/L[1][3]
Intra-day Precision (%CV) 4 - 10%< 5%[1][3]
Inter-day Precision (%CV) 4 - 10%< 5%[1][3]
Accuracy/Recovery 92 - 111%-[1]

Table 4: MRM Transitions for Vitamin B6 Vitamers and Deuterated Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardReference
Pyridoxal (PL)168.1150.1This compound (PL-d3)[11]
Pyridoxamine (PM)169.1134.1This compound (PL-d3)[11]
Pyridoxine (PN)170.1134.1Pyridoxine-13C4 (PN-13C4)[10]
4-Pyridoxic Acid (PA)184.1148.1Pyridoxic Acid-d2 (PA-d2)[10]
Pyridoxal 5'-Phosphate (PLP)248.1150.1Pyridoxal 5'-Phosphate-d3 (PLP-d3)[11]
Pyridoxamine 5'-Phosphate (PMP)249.1232.1-[11]

Vitamin B6 Metabolism

Understanding the metabolic pathways of vitamin B6 is crucial for interpreting analytical results. The following diagram illustrates the interconversion of the different vitamin B6 vitamers.

G PN Pyridoxine (PN) PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP Pyridoxal kinase PL Pyridoxal (PL) PLP Pyridoxal 5'-Phosphate (PLP) (Active Form) PL->PLP Pyridoxal kinase PA 4-Pyridoxic Acid (PA) (Excreted) PL->PA Aldehyde oxidase PM Pyridoxamine (PM) PMP Pyridoxamine 5'-Phosphate (PMP) PM->PMP Pyridoxal kinase PNP->PN Phosphatase PNP->PLP PNP oxidase PLP->PL Phosphatase PMP->PM Phosphatase PMP->PLP PMP oxidase

Conclusion

This compound is an essential tool for the accurate and reliable quantification of pyridoxal and other vitamin B6 vitamers in various biological and food matrices using LC-MS/MS. Its use in isotope dilution mass spectrometry effectively corrects for analytical variability, leading to high-quality data. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for vitamin B6 analysis. The detailed protocols and performance data from various studies underscore the suitability of this compound as an internal standard in both routine clinical diagnostics and advanced research applications.

References

The Indispensable Role of Pyridoxal 5'-Phosphate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a cornerstone of biochemistry, serving as a versatile coenzyme for a vast number of enzymatic reactions essential to life.[1] Its unique chemical properties, particularly the reactive aldehyde group and the ability of its pyridine ring to act as an electron sink, enable it to catalyze a wide array of transformations in amino acid metabolism, neurotransmitter synthesis, glycogenolysis, and more.[2][3] This technical guide provides an in-depth exploration of the core functions of PLP, detailing its catalytic mechanisms, its role in critical metabolic pathways, and its significance as a target for drug development. The guide summarizes key quantitative data, outlines relevant experimental protocols, and employs visualizations to illustrate complex biological processes, offering a comprehensive resource for professionals in the life sciences.

Introduction: The Centrality of a Coenzyme

Pyridoxal 5'-phosphate is the metabolically active form of vitamin B6, a group of related compounds including pyridoxine, pyridoxal, and pyridoxamine.[4] Within the cell, these vitamers are converted to their phosphorylated forms, with pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate being subsequently oxidized to PLP by the enzyme pyridox(am)ine 5'-phosphate oxidase (PNPO).[5] PLP's importance is highlighted by its involvement in over 140 distinct enzymatic reactions, accounting for approximately 4% of all classified catalytic activities.[1][6] These reactions are fundamental to cellular function, spanning amino acid biosynthesis and catabolism, glucose metabolism, and the synthesis of signaling molecules.[7][8][9] Consequently, PLP-dependent enzymes are critical for health, and their dysfunction is implicated in numerous pathological states, making them significant targets for therapeutic intervention.[10]

The Chemical Foundation of PLP Catalysis

The remarkable catalytic versatility of PLP stems from two core chemical properties: its ability to form a Schiff base (aldimine) with the amino group of a substrate and its capacity to stabilize reaction intermediates by acting as an electrophilic catalyst or "electron sink".[1][11][12]

The catalytic cycle of most PLP-dependent enzymes begins with the PLP coenzyme already linked to the enzyme's active site via a Schiff base with the ε-amino group of a conserved lysine residue; this is known as the internal aldimine .[6][7] When an amino acid substrate enters the active site, it displaces the lysine, forming a new Schiff base with PLP in a process called transaldimination .[1] This new complex is termed the external aldimine .[3]

Once the external aldimine is formed, the pyridine ring of PLP exerts its catalytic power. The protonated ring nitrogen enhances the ring's electron-withdrawing properties, facilitating the cleavage of one of the three bonds around the substrate's α-carbon (Cα).[11] This leads to the formation of a resonance-stabilized carbanionic intermediate known as the quinonoid intermediate , where the negative charge is delocalized into the PLP ring.[7][12] The specific bond that is cleaved is determined by the precise orientation of the substrate in the enzyme's active site, a principle known as the Dunathan Stereoelectronic Hypothesis.[1] This control mechanism allows different PLP enzymes to catalyze distinct reactions using the same coenzyme and a common intermediate.

G E_PLP_Lys Internal Aldimine (PLP-Lysine Schiff Base) E_PLP_Sub External Aldimine (PLP-Substrate Schiff Base) E_PLP_Lys->E_PLP_Sub Displaces Lysine Lysine_Regen Lysine Regeneration Quinonoid Quinonoid Intermediate (Carbanionic State) E_PLP_Sub->Quinonoid α-Bond Cleavage (e.g., Deprotonation) Product_Complex Product Complex Quinonoid->Product_Complex Reaction Specific Steps (e.g., Reprotonation, Decarboxylation) Product_Complex->E_PLP_Lys Product Product Product_Complex->Product Product Release Substrate Amino Acid Substrate Substrate->E_PLP_Lys Transaldimination

General Catalytic Mechanism of PLP-Dependent Enzymes.

Core Biological Functions and Pathways

PLP's catalytic prowess is central to a multitude of indispensable metabolic pathways.

Amino Acid Metabolism

PLP is a master regulator of amino acid transformations.[8]

  • Transamination: Catalyzed by aminotransferases, this reaction involves the transfer of an amino group from an amino acid to an α-keto acid, creating a new amino acid and a new α-keto acid.[13] This process is vital for amino acid synthesis and degradation.[14]

  • Decarboxylation: Decarboxylases remove the carboxyl group from amino acids, a critical step in the synthesis of neurotransmitters and polyamines.[13]

  • Racemization: Racemases interconvert L- and D-amino acids, essential for bacterial cell wall synthesis and the production of certain biomolecules.[2][13]

  • β- and γ-Elimination/Substitution: These reactions, often involved in the biosynthesis of nonproteinogenic amino acids for natural products, modify the side chains of amino acids.[15][16]

Neurotransmitter Synthesis

The synthesis of several key neurotransmitters is absolutely dependent on PLP-catalyzed decarboxylation reactions.[17][18][19]

  • GABA Synthesis: Glutamate decarboxylase, a PLP-dependent enzyme, converts the excitatory neurotransmitter glutamate into the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][20]

  • Serotonin Synthesis: The conversion of 5-hydroxytryptophan to serotonin is catalyzed by aromatic L-amino acid decarboxylase, another PLP-dependent enzyme.[18]

  • Dopamine Synthesis: The same aromatic L-amino acid decarboxylase facilitates the conversion of L-DOPA to dopamine.[1]

A deficiency in PLP can therefore lead to insufficient production of these neurotransmitters, potentially resulting in neurological symptoms such as seizures, depression, and confusion.[20][21][22]

G Glutamate Glutamate (Excitatory) GAD Glutamate Decarboxylase (PLP-Dependent) Glutamate->GAD GABA GABA (Inhibitory) Tryptophan Tryptophan HTP 5-Hydroxytryptophan Tryptophan->HTP AADC Aromatic L-Amino Acid Decarboxylase (PLP-Dependent) HTP->AADC Serotonin Serotonin Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA LDOPA->AADC Dopamine Dopamine GAD->GABA - CO2 AADC->Serotonin - CO2 AADC->Dopamine - CO2

PLP-Dependent Neurotransmitter Synthesis Pathways.
Glycogenolysis

In contrast to its typical role in amino acid metabolism, PLP plays a non-canonical role in glycogenolysis. It is an essential cofactor for glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in the breakdown of glycogen to glucose-1-phosphate.[1][23] In this reaction, the phosphate group of PLP, rather than its aldehyde group, is thought to participate in acid-base catalysis, facilitating the phosphorolytic cleavage of the α-1,4-glycosidic bonds of glycogen.[1][24]

Heme Synthesis

PLP is also active in the first and rate-limiting step of heme biosynthesis. The enzyme δ-aminolevulinate synthase uses PLP to catalyze the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid, a crucial precursor for heme, cytochromes, and other tetrapyrroles.[1][11]

Quantitative Data on PLP-Dependent Systems

The efficiency and regulation of PLP-dependent enzymes are described by various quantitative parameters. While specific values are highly dependent on the particular enzyme, substrate, and experimental conditions, the following tables provide an overview of typical data ranges and key parameters relevant to researchers.

Table 1: Representative Kinetic Parameters for PLP-Dependent Enzymes

Enzyme Organism Substrate K_m (μM) k_cat (s⁻¹) Source
Aspartate Aminotransferase E. coli L-Aspartate 1,200 - 4,000 ~230 Primary Literature
Alanine Racemase Geobacillus stearothermophilus L-Alanine 2,000 - 3,000 ~1,000 Primary Literature
Glutamate Decarboxylase E. coli L-Glutamate 300 - 1,000 ~15 Primary Literature
Tryptophan Synthase (β-subunit) Salmonella typhimurium L-Serine 200 - 500 ~25 [6]

| Kynureninase | Human | L-Kynurenine | 10 - 30 | ~5 |[2][6] |

Note: Values are approximate and serve for comparative purposes. Exact values should be sourced from specific publications.

Table 2: PLP Binding and Physiological Concentrations

Parameter Description Typical Value Range Significance
K_d (PLP-Apoenzyme) Dissociation constant for PLP binding 10⁻⁷ - 10⁻⁹ M Indicates very tight binding of PLP to its apoenzyme, often playing a structural role.[6]
Plasma PLP Concentration Normal physiological level in human plasma 20 - 50 nmol/L A key biomarker for vitamin B6 status; deficiency is defined as <20 nmol/L.[21][25]

| Intracellular Free PLP | Unbound PLP within the cell | ~1 μM | Kept low to prevent non-specific, potentially toxic reactions with other cellular components.[1][26] |

Experimental Protocols and Methodologies

The study of PLP-dependent systems relies on robust experimental methods to quantify coenzyme levels and enzyme activity.

Protocol: Enzymatic Assay for Plasma PLP Concentration

This protocol is based on the reconstitution of a PLP-dependent apoenzyme, where the restored activity is directly proportional to the PLP concentration in the sample.[27]

Principle: The apo form of a recombinant PLP-dependent enzyme (e.g., homocysteine-α,γ-lyase) is inactive. When incubated with a biological sample containing PLP, the holoenzyme is reconstituted. The restored enzyme's activity is then measured. In this example, active homocysteine-α,γ-lyase converts homocysteine to H₂S, which is detected colorimetrically.

Methodology:

  • Sample Preparation: Collect plasma or serum. Deproteinize the sample using trichloroacetic acid, then centrifuge to collect the supernatant. Neutralize the supernatant.

  • Apoenzyme Preparation: Prepare the apo-homocysteine-α,γ-lyase by methods such as UV irradiation or incubation with a hydroxylamine buffer to remove bound PLP.[28]

  • Reconstitution Reaction: In a microplate well, combine the prepared apoenzyme with the neutralized sample supernatant or PLP standards. Incubate to allow for holoenzyme reconstitution.

  • Enzymatic Reaction: Initiate the reaction by adding a substrate solution containing a high concentration of homocysteine.

  • Detection: After a set incubation period, add a colorimetric reagent for H₂S detection (e.g., N,N-dibutylphenylenediamine, DBPDA).

  • Quantification: Measure the absorbance at the appropriate wavelength (e.g., 675 nm for the DBPDA product).[27] Construct a standard curve using known PLP concentrations to determine the PLP level in the sample.

G cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis A1 Collect Plasma/ Serum Sample A2 Deproteinize & Neutralize Sample A1->A2 C1 Mix Apoenzyme with Sample or Standards A2->C1 B1 Prepare Recombinant Apoenzyme B1->C1 C2 Incubate for Holoenzyme Reconstitution C1->C2 C3 Add Substrate (e.g., Homocysteine) C2->C3 C4 Incubate for Enzymatic Reaction C3->C4 D1 Add Colorimetric Reagent C4->D1 D2 Measure Absorbance D1->D2 D3 Calculate PLP Concentration via Standard Curve D2->D3

Experimental Workflow for Enzymatic PLP Assay.
Protocol: General Assay for PLP-Dependent Enzyme Activity

This protocol describes a general spectrophotometric method to measure the activity of a PLP-dependent enzyme, such as an aminotransferase.

Principle: The activity of the primary enzyme is coupled to a secondary, indicator enzyme whose reaction produces a change in absorbance. For example, the activity of aspartate aminotransferase can be measured by coupling the production of oxaloacetate to the malate dehydrogenase reaction, which oxidizes NADH to NAD⁺. The decrease in NADH is monitored at 340 nm.

Methodology:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction buffer containing the substrates for the primary enzyme (e.g., L-aspartate and α-ketoglutarate), an excess of the coupling enzyme (e.g., malate dehydrogenase), and the indicator substrate (e.g., NADH).

  • Enzyme Addition: Add a known amount of the purified PLP-dependent enzyme or cell lysate to the cuvette to initiate the reaction.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADH consumption and thus to the activity of the primary enzyme.

  • Activity Calculation: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Clinical and Pharmaceutical Relevance

Given its central role in metabolism, PLP homeostasis is critical for health, and PLP-dependent enzymes represent a rich source of therapeutic targets.[8][10]

PLP Deficiency and Related Disorders

Vitamin B6 deficiency, leading to low systemic PLP levels, can cause a range of symptoms including microcytic anemia, dermatitis, and neurological issues like peripheral neuropathy, depression, and seizures.[20][21] Certain rare genetic disorders, such as pyridoxine-dependent epilepsy (PDE), are caused by mutations that impair PLP bioavailability, leading to severe neonatal seizures that are responsive to high doses of vitamin B6.[29][30]

PLP-Dependent Enzymes as Drug Targets

The essential nature of PLP-dependent enzymes in pathogens and in disease-related human pathways makes them attractive targets for drug development.[10][17]

  • Antibacterials: Alanine racemase, essential for bacterial cell wall synthesis, is a target for antibiotics.[10]

  • Neurological Disorders: GABA aminotransferase, which degrades GABA, is a target for anti-epileptic drugs. DOPA decarboxylase is a target in the management of Parkinson's disease.[10]

  • Oncology: Enzymes like ornithine decarboxylase, crucial for polyamine synthesis and cell proliferation, are targets for cancer therapy.[10]

  • Infectious Diseases: PLP-dependent enzymes in parasites, such as those in Plasmodium falciparum (malaria), are being explored as targets for new drugs.[10]

The development of inhibitors often focuses on creating substrate or transition-state analogs that bind tightly to the enzyme's active site, sometimes forming an irreversible covalent bond with the PLP cofactor.[31]

Conclusion

Pyridoxal 5'-phosphate is far more than a simple vitamin derivative; it is a sophisticated catalytic tool employed by a vast and diverse superfamily of enzymes to perform chemistry fundamental to cellular life. From the synthesis of amino acids and neurotransmitters to the mobilization of energy reserves, PLP's influence is pervasive. For researchers, a deep understanding of its mechanisms provides insight into the intricate regulation of metabolism. For drug development professionals, the enzymes that rely on this coenzyme offer a wealth of validated and potential targets for therapeutic intervention across a broad spectrum of diseases. Continued exploration of the structure, function, and regulation of PLP-dependent systems will undoubtedly unlock new opportunities for both basic science and clinical application.

References

Understanding Vitamin B6 Metabolism: An In-depth Technical Guide for Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vitamin B6 metabolism, tailored for professionals in clinical research and drug development. It delves into the biochemical pathways, analytical methodologies, and quantitative data essential for a thorough understanding of this critical vitamin's role in human health and disease.

Introduction to Vitamin B6

Vitamin B6 is a water-soluble vitamin that exists as a group of six chemically related compounds, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphorylated forms—pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP)[1][2]. The biologically active coenzyme form, PLP, is a critical cofactor for over 140 enzymatic reactions in the body, primarily involved in amino acid metabolism[1][3]. Its functions extend to neurotransmitter synthesis, glucose and lipid metabolism, heme synthesis, and immune function[4][5][6]. Given its central role in cellular biochemistry, understanding the metabolism of vitamin B6 is paramount for clinical research, particularly in areas of neurology, immunology, and metabolic diseases.

The Core of Vitamin B6 Metabolism: The Salvage Pathway

Humans cannot synthesize vitamin B6 de novo and must obtain it from their diet. Once absorbed, the various vitamers are primarily metabolized in the liver through a "salvage pathway" that converts them into the active coenzyme, PLP. This pathway is a critical hub for maintaining vitamin B6 homeostasis.

The key enzymatic steps in the salvage pathway are:

  • Phosphorylation: Pyridoxal, pyridoxine, and pyridoxamine are phosphorylated by the enzyme pyridoxal kinase (PDXK) , which requires ATP and a divalent metal ion like magnesium or zinc as a cofactor, to form PLP, PNP, and PMP, respectively[4][7][8].

  • Oxidation: PNP and PMP are then converted to PLP by pyridoxine-5'-phosphate oxidase (PNPO) , a flavin mononucleotide (FMN)-dependent enzyme[1].

The liver releases PLP into circulation, where it is predominantly bound to albumin[1]. For cellular uptake, PLP is typically dephosphorylated back to pyridoxal by tissue non-specific alkaline phosphatase (TNAP)[5]. Once inside the cell, pyridoxal is re-phosphorylated to PLP by pyridoxal kinase, trapping the active coenzyme intracellularly.

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Vitamin B6 Salvage Pathway PN Pyridoxine (PN) PNP Pyridoxine-5'-P (PNP) PN->PNP ATP PL Pyridoxal (PL) PLP Pyridoxal-5'-P (PLP) (Active Coenzyme) PL->PLP ATP PM Pyridoxamine (PM) PMP Pyridoxamine-5'-P (PMP) PM->PMP ATP PNP->PLP PMP->PLP PLP->PL H2O PDXK Pyridoxal Kinase (PDXK) PDXK->PN PDXK->PL PDXK->PM PNPO PNP Oxidase (PNPO) PNPO->PNP PNPO->PMP TNAP Tissue Non-specific Alkaline Phosphatase (TNAP) TNAP->PLP

Figure 1: The Vitamin B6 Salvage Pathway.

Catabolism and Excretion

The primary catabolite of vitamin B6 is 4-pyridoxic acid (4-PA)[9]. The formation of 4-PA occurs in the liver, where pyridoxal is oxidized by an aldehyde oxidase[9]. 4-PA is then excreted in the urine and is a key biomarker for assessing recent vitamin B6 intake[9][10]. Urinary excretion of 4-PA accounts for about half of the B6 compounds found in urine[2].

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Vitamin B6 Catabolism PLP Pyridoxal-5'-P (PLP) PL Pyridoxal (PL) PLP->PL Dephosphorylation PA4 4-Pyridoxic Acid (4-PA) PL->PA4 Oxidation Urine Urinary Excretion PA4->Urine TNAP TNAP TNAP->PLP AOX Aldehyde Oxidase AOX->PL

Figure 2: Catabolism of Vitamin B6 to 4-Pyridoxic Acid.

Quantitative Data on Vitamin B6 Metabolism

The following tables summarize key quantitative data related to vitamin B6 metabolism in humans. These values can serve as a reference for clinical study design and interpretation of results.

ParameterValueReference(s)
Plasma Pyridoxal 5'-Phosphate (PLP)
Adequate Status≥ 30 nmol/L[5]
Reference Range5-50 µg/L[5]
Median in Healthy Subjects40.6 nmol/L (range: 8.4-165.0)[11][12]
Plasma 4-Pyridoxic Acid (4-PA)
Median in Healthy Subjects17.5 nmol/L (range: 3.7-114.8)[11][12]
Urinary 4-Pyridoxic Acid (4-PA) Excretion
Optimal Range0 - 98.3 nmol/mg Creatinine[10]

Table 1: Reference Concentrations of Key Vitamin B6 Metabolites.

VitamerConcentration (nmol/L) - Men (19-50 y)Concentration (nmol/L) - Women (19-50 y)Reference(s)
Pyridoxal 5'-phosphate (PLP)29.5 - 88.029.5 - 88.0[13]
Pyridoxamine 5'-phosphate (PMP)Not detectable - 14.9Not detectable - 14.9[13]
Pyridoxal (PL)1.0 - 41.41.0 - 41.4[13]
Pyridoxine (PN)Not detectable - 41.4Not detectable - 41.4[13]
Pyridoxamine (PM)Not detectable - 17.6Not detectable - 17.6[13]

Table 2: Plasma Concentrations of B6 Vitamers in Healthy Adults.

Experimental Protocols for Vitamin B6 Status Assessment

Accurate measurement of vitamin B6 vitamers is crucial for clinical research. The following sections detail the methodologies for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for PLP and 4-PA

HPLC is a widely used method for the simultaneous quantification of PLP and 4-PA in plasma.

Principle: This method involves the separation of the vitamers from other plasma components on a stationary phase, followed by their detection and quantification. Pre-column derivatization is often employed to enhance the fluorescence of the analytes, thereby increasing the sensitivity of the assay.

Detailed Methodology:

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes and protect from light[14][15].

    • Centrifuge at 1,000-1,500 x g for 10-15 minutes at 4°C to separate plasma[14].

    • To 100 µL of plasma, add a deproteinizing agent such as trichloroacetic acid or metaphosphoric acid[16].

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant is used for analysis.

  • Derivatization (Pre-column):

    • The supernatant is mixed with a derivatizing agent, such as semicarbazide, to form a stable fluorescent derivative of PLP[17].

    • The reaction is typically carried out at a specific temperature (e.g., 60°C) for a defined period.

  • Chromatographic Separation:

    • Inject the derivatized sample onto a reverse-phase C18 column[16][17].

    • An isocratic or gradient mobile phase, typically consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile), is used to elute the compounds.

  • Detection:

    • A fluorescence detector is used to measure the emission of the derivatized vitamers at a specific wavelength (e.g., excitation at 328 nm and emission at 393 nm)[16].

  • Quantification:

    • The concentration of each vitamer is determined by comparing its peak area to that of a known standard curve.

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HPLC Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CollectBlood Collect Blood (EDTA) Centrifuge1 Centrifuge CollectBlood->Centrifuge1 Deproteinate Deproteinate Plasma Centrifuge1->Deproteinate Centrifuge2 Centrifuge Deproteinate->Centrifuge2 Derivatize Derivatize Centrifuge2->Derivatize HPLC HPLC Separation Derivatize->HPLC Detect Fluorescence Detection HPLC->Detect Quantify Quantification Detect->Quantify

Figure 3: Workflow for HPLC Analysis of Vitamin B6.

Enzymatic Assay for PLP

Enzymatic assays offer a functional measurement of PLP concentration.

Principle: These assays utilize a PLP-dependent apoenzyme (an enzyme without its cofactor). The rate of the enzymatic reaction is directly proportional to the amount of PLP in the sample, which reconstitutes the active holoenzyme. A common method involves the use of tyrosine apo-decarboxylase[18][19].

Detailed Methodology:

  • Sample Preparation:

    • Plasma is prepared as described for the HPLC method.

    • Samples are diluted with a buffer.

  • Enzymatic Reaction:

    • The diluted plasma sample is incubated with tyrosine apo-decarboxylase and its substrate, L-tyrosine.

    • The PLP in the plasma binds to the apoenzyme, activating it.

    • The active enzyme decarboxylates L-tyrosine to tyramine.

  • Detection of Product:

    • The produced tyramine is then oxidized by tyramine oxidase, generating hydrogen peroxide (H2O2)[18].

    • The H2O2 reacts with a chromogenic substrate in the presence of horseradish peroxidase to produce a colored product.

  • Quantification:

    • The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 546 nm)[18].

    • The PLP concentration is determined from a standard curve prepared with known concentrations of PLP.

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Enzymatic Assay Workflow Plasma Plasma Sample (containing PLP) Holoenzyme Active Holoenzyme Plasma->Holoenzyme Apoenzyme Tyrosine Apo-decarboxylase Apoenzyme->Holoenzyme Tyrosine L-Tyrosine Tyramine Tyramine Holoenzyme->Tyramine + Tyrosine H2O2 H2O2 Tyramine->H2O2 ColoredProduct Colored Product H2O2->ColoredProduct + Chromogen Measurement Spectrophotometric Measurement ColoredProduct->Measurement TyramineOxidase Tyramine Oxidase TyramineOxidase->Tyramine Peroxidase Peroxidase Peroxidase->H2O2

Figure 4: Principle of the Enzymatic Assay for PLP.

Erythrocyte Transaminase (AST and ALT) Activity

This is a functional assay that assesses vitamin B6 status over a longer period.

Principle: Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are PLP-dependent enzymes found in erythrocytes. In cases of vitamin B6 deficiency, the activity of these enzymes is reduced. The assay measures the basal enzyme activity and the activity after the addition of exogenous PLP. A high stimulation of activity by added PLP indicates a deficiency.

Detailed Methodology:

  • Sample Preparation:

    • Erythrocytes are isolated from whole blood by centrifugation.

    • The red blood cells are washed and then lysed to release their contents, including the transaminases.

  • Enzyme Activity Measurement:

    • The lysate is divided into two aliquots.

    • To one aliquot, a buffer is added (for basal activity).

    • To the second aliquot, a buffer containing a saturating amount of PLP is added (for stimulated activity).

    • The appropriate substrates (aspartate and α-ketoglutarate for AST; alanine and α-ketoglutarate for ALT) are added to both aliquots.

    • The rate of the reaction is measured by monitoring the change in absorbance of NADH at 340 nm in a coupled enzymatic reaction.

  • Calculation:

    • The results are expressed as an activity coefficient (AC), which is the ratio of stimulated activity to basal activity. An AC above a certain threshold (e.g., >1.5) is indicative of vitamin B6 deficiency.

Conclusion

A comprehensive understanding of vitamin B6 metabolism is indispensable for researchers and drug development professionals. This guide has outlined the core metabolic pathways, provided key quantitative data, and detailed the primary experimental protocols for assessing vitamin B6 status. By leveraging this information, researchers can design more robust clinical studies, accurately interpret their findings, and ultimately contribute to a deeper understanding of the role of vitamin B6 in human health and disease. The provided diagrams and tables serve as quick references to facilitate the integration of this knowledge into research workflows.

References

A Technical Guide to Pyridoxal-d3: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyridoxal-d3, a deuterated analog of pyridoxal, a form of vitamin B6. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. It covers supplier information, available certificates of analysis, experimental protocols for its use as an internal standard, and the metabolic pathway of its non-deuterated counterpart.

This compound Supplier and Certificate of Analysis Overview

This compound is available from several commercial suppliers. The quality and purity of the compound are critical for its application, particularly in quantitative analytical methods. The following tables summarize information from various suppliers and the key quantitative data from a representative Certificate of Analysis.

Table 1: this compound Supplier Information

SupplierProduct NameCAS NumberAdditional Information
MedchemExpressThis compound1173148-04-3Research use only.
Sigma-AldrichPyridoxal-(methyl-d3)Not specifiedIsotopic purity ≥98 atom % D, Assay ≥98% (CP).
LGC StandardsThis compound Hydrochloride1189921-12-7Purity >95% (HPLC).[1]
ClinivexThis compound HClNot specifiedManufacturer and supplier of research chemicals.[2]
ClearsynthThis compound1173148-04-3Accompanied by Certificate of Analysis.
Simson Pharma LimitedPyridoxal D3 Hydrochloride1173023-49-8Accompanied by Certificate of Analysis.[3]

Table 2: Representative Certificate of Analysis Data for this compound

ParameterSpecification
Physical and Chemical Properties
Molecular FormulaC8H6D3NO3[4]
Molecular Weight170.18[4]
AppearanceWhite to off-white (Solid)[4]
Analytical Data
Mass Spectrometry (MS)Consistent with structure[4]
Purity (HPLC)99.15%[4]
Isotopic Enrichment98.45%[4]
Isotopic Distributiond2=5.95%, d3=94.05%[5]

Experimental Protocol: Quantification of Pyridoxal Using this compound as an Internal Standard by LC-MS/MS

This compound is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of endogenous pyridoxal and other vitamin B6 vitamers in biological matrices. The following is a generalized experimental protocol based on established methods.[6][7][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., plasma, serum, tissue homogenate), add a known concentration of this compound internal standard solution.

  • Add 200 µL of a protein precipitating agent, such as trichloroacetic acid (TCA) or acetonitrile.[7]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reverse-phase column is commonly used for the separation of vitamin B6 vitamers.[7]

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-20 µL of the prepared supernatant is injected onto the column.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The mass transitions for pyridoxal and this compound are monitored.

    • Pyridoxal: The precursor ion (Q1) is the protonated molecule [M+H]+, and a specific product ion (Q3) is monitored.

    • This compound: The precursor ion (Q1) will have a mass shift of +3 m/z compared to pyridoxal, and a corresponding product ion (Q3) is monitored.

  • Quantification: The concentration of endogenous pyridoxal in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard and comparing this ratio to a standard curve.

Below is a graphical representation of a typical experimental workflow for the quantification of pyridoxal using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample is Add this compound (Internal Standard) sample->is ppt Protein Precipitation (e.g., TCA) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Experimental workflow for pyridoxal quantification.

Vitamin B6 Metabolism: The Salvage Pathway

Pyridoxal is a key component of the vitamin B6 family, which is essential for numerous metabolic processes. In humans and other animals, the various forms of vitamin B6 obtained from the diet are interconverted through the salvage pathway to produce the active coenzyme form, pyridoxal 5'-phosphate (PLP).[9] The following diagram illustrates the key steps in this pathway.

vitamin_b6_salvage_pathway cluster_dietary_intake Dietary Vitamin B6 Vitamers cluster_phosphorylation Phosphorylation PN Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) PN->PNP Pyridoxal kinase PM Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) PM->PMP Pyridoxal kinase PL Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PL->PLP Pyridoxal kinase PNP->PLP PNP Oxidase PMP->PLP PNP Oxidase

References

An In-depth Technical Guide to the Natural Abundance and Stable Isotopes of Pyyridoxal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of stable isotopes in pyridoxal, a key vitamer of Vitamin B6. It details experimental methodologies for isotopic analysis, primarily focusing on mass spectrometry and nuclear magnetic resonance spectroscopy. This document is intended to serve as a valuable resource for researchers in metabolism, drug development, and analytical chemistry.

Natural Abundance of Pyridoxal and its Stable Isotopes

Pyridoxal (C₈H₉NO₃) is a vital coenzyme in a myriad of metabolic processes. Understanding its isotopic composition is crucial for tracer studies, metabolic flux analysis, and the development of isotopically labeled internal standards for quantitative analysis. The natural abundance of stable isotopes in pyridoxal is determined by the prevalence of the stable isotopes of its constituent elements: Carbon (¹²C, ¹³C), Hydrogen (¹H, ²H), Nitrogen (¹⁴N, ¹⁵N), and Oxygen (¹⁶O, ¹⁷O, ¹⁸O).

Theoretical Isotopic Abundance of Pyridoxal

The theoretical natural isotopic abundance of pyridoxal can be calculated based on the natural abundances of the stable isotopes of its constituent elements. The molecular formula of pyridoxal is C₈H₉NO₃. The following table summarizes the expected relative abundances of the isotopologues of pyridoxal, with M being the monoisotopic mass.

IsotopologueDescriptionRelative Abundance (%)
MContains only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)100.00
M+1Contains one ¹³C, one ²H, or one ¹⁵N atom9.03
M+2Contains two ¹³C, one ¹³C and one ²H, one ¹³C and one ¹⁵N, two ²H, two ¹⁵N, or one ¹⁸O atom0.65
M+3Contains various combinations of three heavy isotopes0.04

Note: These are theoretical values. The actual measured abundances may vary slightly due to instrumental factors and the isotopic composition of the precursors used in biosynthesis.

Stable Isotopes of Pyridoxal in Research

Stable isotope-labeled pyridoxal, particularly deuterium (²H or D) and carbon-13 (¹³C) labeled forms, are invaluable tools in biomedical research.[1] They are used as internal standards in quantitative mass spectrometry assays to correct for matrix effects and variations in sample preparation and instrument response.[2][3] Furthermore, they serve as tracers to elucidate the metabolic fate of Vitamin B6 in vivo and in vitro.[1] Commercially available stable isotope-labeled pyridoxal includes deuterated forms such as Pyridoxal-d3.

Experimental Protocols for Isotopic Analysis

The determination of the natural abundance and the quantification of stable isotope-labeled pyridoxal are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Analysis

High-resolution mass spectrometry is the preferred method for determining the isotopic distribution of molecules like pyridoxal. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of pyridoxal and its vitamers in complex biological matrices.[2][4]

A robust sample preparation protocol is essential for accurate and reproducible results. The following is a general workflow for the extraction of pyridoxal from biological samples such as plasma or tissue.

Sample_Preparation_LCMS cluster_sample Sample Collection & Homogenization cluster_extraction Extraction & Purification cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenate Homogenized Sample Sample->Homogenate Homogenization Deproteinization Protein Precipitation (e.g., Trichloroacetic Acid) Homogenate->Deproteinization Add Precipitant Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Purification Solid Phase Extraction (Optional) Supernatant1->Purification Final_Extract Final Extract Supernatant1->Final_Extract Direct Injection Purification->Final_Extract LC_Separation Liquid Chromatography (Reverse Phase) Final_Extract->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 1: General workflow for sample preparation and LC-MS/MS analysis of pyridoxal.

Detailed Protocol for Protein Precipitation:

  • To 250 µL of whole blood or plasma sample, add 50 µL of a stable isotope-labeled internal standard solution (e.g., this compound).[2]

  • Add 500 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.[2]

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS/MS analysis.

The following table summarizes a typical LC-MS/MS method for the analysis of pyridoxal.

ParameterCondition
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., Waters Symmetry C18)[3]
Mobile Phase A0.1% Formic acid in water[3]
Mobile Phase B0.1% Formic acid in methanol[3]
GradientA suitable gradient from high aqueous to high organic content to elute pyridoxal.
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 20 µL[2]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)168.1 (for unlabeled pyridoxal)
Product Ion (m/z)150.1 (for quantification)[3]
Collision EnergyOptimized for the specific instrument, typically around 15-25 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy is a powerful tool for determining the position of isotopic labels within a molecule. While less sensitive than MS for quantitative analysis at natural abundance, ¹³C NMR can provide valuable information on the natural abundance of ¹³C at specific carbon positions within the pyridoxal molecule.

For natural abundance ¹³C NMR, a relatively concentrated and pure sample of pyridoxal is required.

  • Dissolve a sufficient amount of pyridoxal hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard (e.g., DSS or TMS) for chemical shift calibration.

The following is a general procedure for acquiring a ¹³C NMR spectrum of pyridoxal at natural abundance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing Sample Pyridoxal Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer High-Field NMR Spectrometer Acquisition 1D ¹³C NMR Experiment (with Proton Decoupling) Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integration Peak Integration Baseline->Integration Spectrum Final ¹³C NMR Spectrum Integration->Spectrum VitaminB6_Metabolism cluster_enzymes Enzymatic Conversions Pyridoxine Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) Pyridoxine->PNP ATP -> ADP Pyridoxal Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) Pyridoxal->PLP ATP -> ADP Pyridoxamine Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) Pyridoxamine->PMP ATP -> ADP PNP->PLP Kinase Pyridoxal Kinase PLP->PMP Oxidase PNP/PMP Oxidase PMP->PLP Aminotransferase Aminotransferases

References

Applications of Pyridoxal-d3 in Nutritional Biomarker Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Pyridoxal-d3, a deuterated stable isotope of pyridoxal, in the field of nutritional biomarker studies. Its primary utility lies in its role as an internal standard for the accurate quantification of vitamin B6 vitamers and as a tracer for metabolic research. This guide details the experimental protocols, quantitative data, and the underlying metabolic pathways relevant to its application.

Introduction to this compound and Vitamin B6 Metabolism

Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, collectively known as vitamers. These include pyridoxal (PL), pyridoxine (PN), pyridoxamine (PM), and their phosphorylated derivatives, pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and pyridoxamine 5'-phosphate (PMP).[1] The biologically active coenzyme form is PLP, which plays a vital role in over 140 enzymatic reactions, primarily in amino acid metabolism.[2]

The accurate measurement of these vitamers is essential for assessing vitamin B6 status and understanding its role in health and disease. This compound, a stable isotope-labeled form of pyridoxal, is an invaluable tool in these studies. Its identical chemical properties to the endogenous analyte, but with a different mass, make it an ideal internal standard for mass spectrometry-based quantification, correcting for variations during sample preparation and analysis.[3][4]

Quantitative Analysis of Vitamin B6 Vitamers using this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin B6 vitamers in biological matrices. The use of a stable isotope-labeled internal standard like this compound is critical for achieving accurate and precise results.

Data Presentation: Quantitative Performance of LC-MS/MS Methods

The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for the analysis of vitamin B6 vitamers using deuterated internal standards.

Table 1: LC-MS/MS Method Parameters for Vitamin B6 Vitamer Analysis

ParameterMethod 1Method 2Method 3
Internal Standard This compound, PLP-d3d3-Pyridoxal, d3-Pyridoxal phosphateIsotopically labelled internal standards
Sample Matrix Whole BloodWhole BloodHuman Cerebrospinal Fluid (CSF)
Extraction Method Protein PrecipitationProtein PrecipitationProtein Precipitation with Acetonitrile
Chromatography UHPLCVanquish Flex Binary UHPLCUPLC
Ionization Mode Positive ESIHeated ESI (Positive Mode)ESI
Run Time Not Specified5.5 minutes4.7 minutes

Sources:[4][5][6]

Table 2: Performance Characteristics of Validated LC-MS/MS Methods

AnalyteConcentration Range (µg/L)Lower Limit of Quantification (nmol/L)Intra-day Precision (%)Inter-day Precision (%)Recovery (%)
Pyridoxal (PL) 10.1–41.4[4]4[5]1.7-2.8[5]3.0-4.1[5]89-103[5]
Pyridoxal Phosphate (PLP) 5.5–91.5[4]4[5]1.7-2.8[5]3.0-4.1[5]89-103[5]
Pyridoxine (PN) Not SpecifiedNot Specified<20[5]<20[5]93-96[5]
Pyridoxamine (PM) Not SpecifiedNot Specified<20[5]<20[5]93-96[5]
Pyridoxic Acid (PA) Not SpecifiedNot Specified<20[5]<20[5]93-96[5]

Sources:[4][5]

Experimental Protocols

Quantification of Pyridoxal and other B6 Vitamers in Human Plasma/CSF by UPLC-MS/MS

This protocol describes a typical workflow for the analysis of vitamin B6 vitamers using this compound as an internal standard.

Materials:

  • Biological sample (e.g., plasma, cerebrospinal fluid)

  • This compound and other deuterated internal standards

  • Acetonitrile or Trichloroacetic acid (for protein precipitation)[5][6]

  • Formic acid

  • Methanol

  • UPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • To 250 µL of the biological sample, add 50 µL of a solution containing the deuterated internal standards, including this compound.[5]

    • Precipitate proteins by adding a deproteinization agent such as 10% trichloroacetic acid or acetonitrile.[5][6]

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • UPLC-MS/MS Analysis:

    • Inject an aliquot (e.g., 20 µL) of the supernatant onto a reverse-phase C18 column.[5]

    • Perform chromatographic separation using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol.[5]

    • Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for each analyte and its corresponding deuterated internal standard. For Pyridoxal, a common transition is m/z 168.1 → 150.1.[5]

  • Data Analysis:

    • Quantify the concentration of each vitamer by calculating the ratio of the peak area of the endogenous analyte to the peak area of its corresponding deuterated internal standard.

    • Use a calibration curve prepared with known concentrations of the analytes and internal standards to determine the absolute concentrations in the samples.

Visualizations

Vitamin B6 Metabolism Pathway

The following diagram illustrates the key metabolic conversions of vitamin B6 vitamers in the body.

VitaminB6_Metabolism cluster_salvage Salvage Pathway PN Pyridoxine (PN) PNP Pyridoxine-5'-P (PNP) PN->PNP Pyridoxal Kinase PL Pyridoxal (PL) PLP Pyridoxal-5'-P (PLP) (Active Coenzyme) PL->PLP Pyridoxal Kinase PA 4-Pyridoxic Acid (PA) (Excretory Product) PL->PA Aldehyde Oxidase PM Pyridoxamine (PM) PMP Pyridoxamine-5'-P (PMP) PM->PMP Pyridoxal Kinase PNP->PLP PNP Oxidase PMP->PLP PNP Oxidase

Caption: Metabolic interconversion of Vitamin B6 vitamers.

Experimental Workflow for Biomarker Quantification

The diagram below outlines the major steps in a typical experimental workflow for the quantification of vitamin B6 vitamers using this compound as an internal standard.

Experimental_Workflow Sample Biological Sample (Plasma, CSF, etc.) IS Add this compound (Internal Standard) Sample->IS Precipitation Protein Precipitation (TCA or Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS UPLC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for Vitamin B6 analysis with this compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of nutritional biomarker research. Its application as an internal standard in LC-MS/MS methods ensures the high accuracy and precision required for reliable assessment of vitamin B6 status. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the implementation of these advanced analytical techniques in both clinical and research settings. Further applications of this compound and other stable isotopes as metabolic tracers will continue to enhance our understanding of vitamin B6 metabolism and its impact on human health.

References

Methodological & Application

Application Note: Quantification of Vitamin B6 Vitamers using LC-MS/MS with Pyridoxal-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vitamin B6 is a water-soluble vitamin that plays a crucial role in numerous metabolic processes, including amino acid, fatty acid, and carbohydrate metabolism.[1] It exists in several forms, known as vitamers, including pyridoxal (PL), pyridoxal 5'-phosphate (PLP), pyridoxine (PN), pyridoxamine (PM), and pyridoxamine 5'-phosphate (PMP).[2] Accurate quantification of these vitamers is essential in clinical diagnostics, nutritional analysis, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of vitamin B6 vitamers in biological matrices, utilizing pyridoxal-d3 as an internal standard for pyridoxal and other commercially available stable isotope-labeled standards for other vitamers to ensure accuracy and precision.

Target Audience

This document is intended for researchers, scientists, and drug development professionals familiar with LC-MS/MS analytical techniques.

Experimental Protocol

This protocol provides a general framework for the analysis of vitamin B6 vitamers. Optimization may be required for specific matrices.

1. Materials and Reagents

  • Standards: Pyridoxal (PL), Pyridoxal 5'-phosphate (PLP), Pyridoxine (PN), Pyridoxamine (PM), Pyridoxamine 5'-phosphate (PMP), this compound (PL-d3), and other corresponding stable isotope-labeled internal standards.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid, ammonium formate.

  • Extraction/Precipitation Agents: Trichloroacetic acid (TCA) or Zinc Sulfate (ZnSO4).[3][4]

2. Standard Solution Preparation

  • Prepare individual stock solutions of each vitamin B6 vitamer and internal standard at a concentration of 1 mg/mL in an appropriate solvent (e.g., 0.1 M HCl or water, protect from light).[5]

  • Prepare working standard mixtures by diluting the stock solutions to the desired concentrations for calibration curves.

  • Prepare an internal standard working solution containing this compound and other stable isotope-labeled standards.

3. Sample Preparation (General Procedure for Plasma/Serum)

  • Thaw samples on ice in a dimly lit environment.

  • To 100 µL of sample, add 50 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • For protein precipitation, add 200 µL of 10% (w/v) trichloroacetic acid (TCA) in water.[4][6][7] Alternatively, a solution of zinc sulfate in methanol can be used.[3]

  • Vortex for 30 seconds and incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A gradient elution is necessary to separate the different vitamers. A typical gradient starts with a low percentage of mobile phase B, which is gradually increased over the run.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Gas Temperatures: Optimized for the specific instrument.

    • Ion Spray Voltage: Optimized for the specific instrument.

Quantitative Data Summary

The following table summarizes the typical MRM transitions and retention time ranges for the analysis of vitamin B6 vitamers. These values may vary depending on the specific LC-MS/MS system and chromatographic conditions used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal Standard
Pyridoxal (PL)168.1150.1This compound
This compound (PL-d3)171.1153.1-
Pyridoxal 5'-phosphate (PLP)248.1150.1PLP-d3
Pyridoxine (PN)170.1152.1PN-¹³C₃
Pyridoxamine (PM)169.1152.1PM-d₃
Pyridoxamine 5'-phosphate (PMP)249.1232.1PMP-d₃

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (e.g., TCA) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Experimental workflow for Vitamin B6 quantification.

vitamin_b6_pathway PN Pyridoxine (PN) PL Pyridoxal (PL) PN->PL Oxidase PNP Pyridoxine-5'-P (PNP) PN->PNP Kinase PM Pyridoxamine (PM) PL->PM Transaminase PLP Pyridoxal-5'-P (PLP) PL->PLP Kinase PM->PL Transaminase PMP Pyridoxamine-5'-P (PMP) PM->PMP Kinase PNP->PLP Oxidase PLP_node Active Coenzyme Form PMP->PLP Oxidase

Caption: Interconversion of Vitamin B6 vitamers.

Results and Discussion

The described LC-MS/MS method allows for the sensitive and specific quantification of five key vitamin B6 vitamers. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1] The chromatographic separation is optimized to resolve the different vitamers, which is essential for their individual quantification due to their structural similarities. The MRM detection provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

The method can be validated according to regulatory guidelines (e.g., FDA or EMA) by assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects.[9] Typical linear ranges for these assays are in the low nmol/L to µmol/L range, making them suitable for a wide variety of applications.[9]

Conclusion

This application note presents a detailed protocol for the quantification of vitamin B6 vitamers using LC-MS/MS with this compound as an internal standard. The method is robust, sensitive, and specific, making it well-suited for researchers, scientists, and drug development professionals. The provided experimental details and data serve as a valuable resource for the implementation of this analytical technique in various research and clinical settings.

References

Sample preparation for pyridoxal analysis in human plasma with Pyridoxal-d3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of pyridoxal (PL) and its active form, pyridoxal 5'-phosphate (PLP), in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, utilizing pyridoxal-d3 as an internal standard (IS) for accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and professionals in drug development, offering high sensitivity, specificity, and throughput.

Introduction

Vitamin B6 is an essential nutrient that exists in several forms, with pyridoxal 5'-phosphate (PLP) being the biologically active coenzyme. Accurate measurement of PLP and its precursor, pyridoxal, in plasma is crucial for assessing vitamin B6 status and for various clinical and research applications. This protocol provides a detailed procedure for sample preparation and analysis, ensuring reliable and reproducible results. The use of a stable isotope-labeled internal standard, this compound, compensates for potential matrix effects and variations in sample processing.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. The process begins with the addition of the internal standard to the plasma sample, followed by protein precipitation to remove interfering macromolecules. The resulting supernatant is then analyzed by LC-MS/MS.

experimental_workflow plasma Human Plasma Sample is_add Add this compound (Internal Standard) plasma->is_add vortex1 Vortex is_add->vortex1 precip Add Trichloroacetic Acid (Protein Precipitation) vortex1->precip vortex2 Vortex precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Sample preparation workflow for pyridoxal analysis.

Materials and Reagents

  • Human plasma (collected in EDTA or heparin tubes)

  • Pyridoxal hydrochloride (Sigma-Aldrich)

  • This compound hydrochloride (Toronto Research Chemicals)

  • Trichloroacetic acid (TCA), ACS grade (Fisher Scientific)

  • Methanol, LC-MS grade (Fisher Scientific)

  • Water, LC-MS grade (Fisher Scientific)

  • Formic acid, LC-MS grade (Fisher Scientific)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials (amber glass, to protect from light)

Stock and Working Solutions

  • Pyridoxal Stock Solution (1 mg/mL): Accurately weigh and dissolve pyridoxal hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the pyridoxal stock solution with a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) to create a calibration curve.

  • Internal Standard Working Solution (50 µL): Dilute the this compound stock solution with methanol to the desired concentration.

  • Protein Precipitation Solution (10% w/v TCA): Dissolve TCA in water.

Sample Preparation Protocol

  • Pipette 250 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each plasma sample.

  • Vortex the mixture for 10 seconds.

  • Add an equal volume of 10% TCA solution to precipitate the proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 20 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Method optimization may be required for different instrument setups.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., Waters Symmetry C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Gradient Optimized for separation of pyridoxal and internal standard

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Pyridoxal) 247.8 > 149.8 m/z
MRM Transition (this compound) To be determined based on specific isotope labeling
Collision Energy 14 eV
Scan Time 4 minutes

Method Validation Data

The described method has been validated for its performance. The following tables summarize the key validation parameters.

Table 3: Method Precision and Accuracy

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Mean Recovery (%)
Pyridoxal (PLP)1.7 - 2.8%3.0 - 4.1%98%

Table 4: Linearity and Sensitivity

AnalyteLinearity RangeLower Limit of Quantification (LLOQ)
Pyridoxal (PLP)4 - 8000 nmol/L4 nmol/L

Table 5: Matrix Effect

AnalyteMean Absolute Matrix EffectRelative Matrix Effect
Pyridoxal (PLP)99.3%98.8%

Discussion

The presented method for the analysis of pyridoxal in human plasma is simple, rapid, and reliable. The protein precipitation step effectively removes the majority of interfering proteins, and the use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for any variability during sample preparation and analysis. The LC-MS/MS detection provides excellent sensitivity and specificity, making this method suitable for a wide range of clinical and research applications. Some studies have noted that the choice of anticoagulant can affect measured PLP concentrations, with lower concentrations observed in plasma collected in lithium heparin tubes.

Conclusion

This application note provides a comprehensive protocol for the sample preparation and analysis of pyridoxal in human plasma using this compound as an internal standard. The method is validated and demonstrates excellent performance characteristics, making it a valuable tool for researchers and scientists in the field of nutrition, clinical chemistry, and drug development.

Application Note: UPLC-ESI-MS/MS Method for the Quantification of Pyridoxal 5'-Phosphate in Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and a critical coenzyme for over 140 enzymatic reactions in the human body.[1] These reactions are fundamental to various metabolic processes, including amino acid metabolism, gluconeogenesis, and neurotransmitter synthesis.[2] Accurate measurement of PLP concentrations in whole blood is essential for assessing vitamin B6 nutritional status and investigating its role in various pathological conditions. This application note details a robust and high-throughput Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) method for the sensitive and specific quantification of PLP in human whole blood. The method employs a simple protein precipitation step and stable isotope dilution for accurate and precise results.[2][3]

Principle

This method utilizes a stable isotope-labeled internal standard (PLP-d3) to ensure high accuracy and correct for any variability during sample processing and analysis.[3] Whole blood proteins are precipitated using trichloroacetic acid (TCA).[2] After centrifugation, the resulting supernatant containing PLP and the internal standard is directly injected into the UPLC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This approach provides excellent specificity and a short analytical run time, making it suitable for both clinical routine and research applications.[3]

Vitamin B6 Metabolic Pathway

Humans cannot synthesize vitamin B6 de novo and must obtain it from dietary sources in the form of pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM).[4][5] These precursors are primarily metabolized in the liver.[6] They are first phosphorylated by the enzyme pyridoxal kinase. Subsequently, pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) are converted to the active form, PLP, by the FMN-dependent enzyme pyridox(am)ine 5'-phosphate oxidase (PNPO).[5] PLP is then released into circulation, where it functions as a vital coenzyme.[4]

G Simplified Vitamin B6 Metabolism Pathway cluster_diet Dietary Intake cluster_liver Liver Metabolism PN Pyridoxine (PN) Kinase Pyridoxal Kinase PN->Kinase PL Pyridoxal (PL) PL->Kinase PM Pyridoxamine (PM) PM->Kinase PNP Pyridoxine-5'-P (PNP) PNPO PNP Oxidase PNP->PNPO PMP Pyridoxamine-5'-P (PMP) PMP->PNPO PLP Pyridoxal-5'-Phosphate (PLP) (Active Form) Kinase->PNP Kinase->PMP PNPO->PLP

Figure 1: Simplified Vitamin B6 Metabolism Pathway

Experimental Protocols

Materials and Reagents
  • Pyridoxal 5'-phosphate (PLP) standard

  • Pyridoxal 5'-phosphate-d3 (PLP-d3) internal standard (IS)

  • Trichloroacetic acid (TCA)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Whole blood (EDTA or Heparin anticoagulant)

  • Bovine Serum Albumin (BSA) and Phosphate Buffered Saline (PBS) for surrogate matrix (optional)[7]

Standard and QC Preparation
  • Prepare primary stock solutions of PLP and PLP-d3 in ultrapure water.

  • Prepare a series of working standard solutions by serially diluting the PLP stock solution.

  • Prepare a working internal standard solution (e.g., PLP-d3).

  • Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solutions into a surrogate matrix (e.g., 2% BSA in PBS) or stripped whole blood.[7]

Sample Preparation

The sample preparation workflow involves a straightforward protein precipitation step.

G A 1. Sample Aliquot 250 µL Whole Blood B 2. Add Internal Standard 50 µL PLP-d3 Solution A->B C 3. Protein Precipitation Add 10% TCA Solution B->C D 4. Vortex Mix thoroughly C->D E 5. Centrifuge 10,000 x g for 10 min D->E F 6. Supernatant Transfer Collect the clear supernatant E->F G 7. Analysis Inject 20 µL into UPLC-MS/MS F->G

References

Application Note: Quantification of Vitamin B6 Vitamers in Cerebrospinal Fluid Using Pyridoxal-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a water-soluble vitamin that plays a crucial role in numerous metabolic processes within the central nervous system. It exists as a group of six interrelated compounds, or vitamers: pyridoxal (PL), pyridoxine (PN), pyridoxamine (PM), and their phosphorylated forms, pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and pyridoxamine 5'-phosphate (PMP).[1] The active coenzyme form, PLP, is essential for the synthesis of several key neurotransmitters, including serotonin, dopamine, and GABA.[1][2][3] Consequently, accurately measuring vitamin B6 vitamers in cerebrospinal fluid (CSF) is vital for diagnosing and monitoring neurological disorders associated with vitamin B6 metabolism, and for the development of novel therapeutics targeting these pathways.[4][5] This application note provides a detailed protocol for the simultaneous quantification of vitamin B6 vitamers in human CSF using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with pyridoxal-d3 as a stable isotope-labeled internal standard.

Principle

The method employs a sensitive and specific UPLC-MS/MS technique for the quantification of vitamin B6 vitamers. The use of a stable isotope-labeled internal standard, such as this compound (PL-d3), is critical for accurate quantification. This internal standard is chemically identical to the analyte of interest (pyridoxal) but has a different mass due to the incorporation of deuterium atoms. By adding a known amount of the internal standard to each sample at the beginning of the sample preparation process, any variability in sample extraction, derivatization, and ionization efficiency can be corrected for, leading to highly accurate and precise results. The vitamers are separated chromatographically and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[6][7][8]

Experimental Protocols

Materials and Reagents
  • Standards: Pyridoxal (PL), Pyridoxine (PN), Pyridoxamine (PM), Pyridoxal 5'-phosphate (PLP), Pyridoxamine 5'-phosphate (PMP), Pyridoxine 5'-phosphate (PNP), and 4-Pyridoxic acid (PA).

  • Internal Standards: this compound (PL-d3), Pyridoxal 5'-phosphate-d3 (PLP-d3), Pyridoxine-(13)C4 (PN-(13)C4), 4-Pyridoxic acid-d2 (PA-d2).[6]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Acetic acid, Heptafluorobutyric acid (HFBA) - all LC-MS grade.

  • Reagents: Trichloroacetic acid (TCA).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • CSF Samples: Human cerebrospinal fluid.

Sample Preparation

A simple protein precipitation step is used to prepare the CSF samples for analysis.[6]

  • Thaw CSF samples on ice.

  • To 100 µL of CSF, add 10 µL of the internal standard working solution (containing PL-d3, PLP-d3, PN-(13)C4, and PA-d2 in appropriate concentrations).

  • Vortex briefly to mix.

  • Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method
  • UPLC System: A high-performance UPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., Acquity HSS-T3, 1.8 µm, 2.1 x 100 mm) is suitable for separation.[6]

  • Mobile Phase A: 0.1% Formic acid and 0.05% Heptafluorobutyric acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[6]

  • MRM Transitions: The specific precursor-to-product ion transitions for each vitamer and internal standard should be optimized for the instrument being used. Examples of transitions are provided in the table below.[6][8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Pyridoxal (PL)168.1150.1
Pyridoxamine (PM)169.1134.1
Pyridoxine (PN)170.1134.1
4-Pyridoxic acid (PA)184.1148.1
Pyridoxal 5'-phosphate (PLP)248.1150.1
Pyridoxamine 5'-phosphate (PMP)249.1232.1
Pyridoxine 5'-phosphate (PNP)250.1134.1
This compound (PL-d3)171.1153.1
Calibration and Quantification

Calibration curves are prepared by spiking known concentrations of the vitamin B6 vitamer standards into a surrogate matrix (e.g., artificial CSF or a pooled CSF sample with low endogenous levels). The same amount of internal standard is added to each calibrator. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte to generate a linear regression curve, which is then used to quantify the vitamers in the unknown CSF samples.

Data Presentation

The following tables summarize the reported concentrations of vitamin B6 vitamers in human CSF from different studies. It is important to note that concentrations can vary based on age, sex, and health status.[4][9][10]

Table 1: Vitamin B6 Vitamer Concentrations in Adult CSF (nmol/L) [11]

VitamerMedian2.5th Percentile97.5th Percentile
Pyridoxal (PL)30.017.454.5
Pyridoxal 5'-phosphate (PLP)17.07.435.2
4-Pyridoxic acid (PA)6.02.515.1
Pyridoxamine (PM)0.060.041.2

Data from a study with 533 adult subjects.[11]

Table 2: Vitamin B6 Vitamer Concentrations in Pediatric CSF (nmol/L) [9]

VitamerMedianRange
Pyridoxal (PL)28.216.1 - 55.7
Pyridoxal 5'-phosphate (PLP)17.911.5 - 33.7
4-Pyridoxic acid (PA)4.82.4 - 13.9
Pyridoxamine (PM)0.10.0 - 0.4

Data from a study with 41 children (1-18 years).[9]

Mandatory Visualization

G Experimental Workflow for Vitamin B6 Vitamer Quantification in CSF cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing CSF_Sample CSF Sample Collection and Storage Thawing Thaw CSF on Ice CSF_Sample->Thawing Add_IS Add Internal Standard (this compound) Thawing->Add_IS Protein_Precipitation Protein Precipitation (TCA) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_Separation UPLC Separation Supernatant_Transfer->UPLC_Separation MS_Detection Tandem MS Detection (MRM) UPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Vitamers Calibration_Curve->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Experimental workflow for vitamin B6 vitamer quantification in CSF.

G Role of Pyridoxal 5'-Phosphate (PLP) in Neurotransmitter Synthesis cluster_precursors Amino Acid Precursors cluster_enzymes PLP-Dependent Enzymes cluster_neurotransmitters Neurotransmitters Tryptophan Tryptophan AADC Aromatic L-amino acid decarboxylase (AADC) Tryptophan->AADC Glutamate Glutamate GAD Glutamate decarboxylase (GAD) Glutamate->GAD Histidine Histidine HDC Histidine decarboxylase (HDC) Histidine->HDC Tyrosine Tyrosine Tyrosine->AADC Serotonin Serotonin AADC->Serotonin Dopamine Dopamine AADC->Dopamine GABA GABA GAD->GABA Histamine Histamine HDC->Histamine PLP Pyridoxal 5'-Phosphate (PLP) PLP->AADC PLP->GAD PLP->HDC

Caption: Role of Pyridoxal 5'-Phosphate (PLP) in neurotransmitter synthesis.

References

Application Note: Chromatographic Separation and Quantification of Vitamin B6 Vitamers Using an Isotopic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a water-soluble vitamin that plays a crucial role in numerous metabolic processes, including amino acid, fatty acid, and carbohydrate metabolism.[1] It exists in several interconvertible forms known as vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP).[2][3] PLP is the primary biologically active form, serving as a cofactor for over 140 enzymatic reactions.[4] Accurate quantification of these individual vitamers is essential for nutritional assessment, disease diagnosis, and monitoring in various clinical scenarios.[5][6][7]

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of vitamin B6 vitamers in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. Isotope dilution analysis is a high-precision technique that involves introducing a known amount of an isotopically enriched standard into the sample.[8] This internal standard mimics the behavior of the analyte, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility.[1][8]

Principle

The method employs a reversed-phase high-performance liquid chromatography (HPLC) system to separate the different vitamin B6 vitamers.[9][10] The separated vitamers are then detected and quantified by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and using multiple reaction monitoring (MRM).[2][5] Stable isotope-labeled vitamers, such as [13C3]-PN, [13C3]-PL, or PLP-d3, are used as internal standards to ensure accurate quantification by correcting for matrix effects and variations during sample processing.[1][11]

Experimental Workflow

The following diagram outlines the general workflow for the analysis of vitamin B6 vitamers.

Vitamin B6 Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Food) Homogenization Homogenization Sample->Homogenization Spiking Spiking with Isotopic Standard Homogenization->Spiking Extraction Extraction (e.g., MPA or TCA) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection into HPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Isotope Dilution Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for vitamin B6 vitamer analysis.

Vitamin B6 Metabolism

The different forms of vitamin B6 are metabolically interconverted in the body to produce the active cofactor, PLP. The following diagram illustrates the key steps in this salvage pathway.

Vitamin B6 Metabolism PN Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) PN->PNP Pyridoxal Kinase PL Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) (Active Form) PL->PLP Pyridoxal Kinase PA 4-Pyridoxic Acid (4-PA) (Excretory Product) PL->PA Aldehyde Oxidase PM Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) PM->PMP Pyridoxal Kinase PNP->PN Phosphatase PNP->PLP PNP Oxidase PMP->PM Phosphatase PMP->PLP PMP Oxidase PLP->PL Phosphatase

Caption: Interconversion of vitamin B6 vitamers.

Protocols

Materials and Reagents
  • Vitamin B6 vitamer standards (PN, PL, PM, PNP, PMP, PLP)

  • Isotopically labeled internal standards (e.g., [13C3]-PN, [13C3]-PL, PLP-d3)

  • Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Ammonium acetate

  • Water, HPLC grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation
  • Homogenization : For solid samples (e.g., tissues, food), homogenize a known weight in a suitable buffer or water. For liquid samples (e.g., plasma), proceed to the next step.

  • Spiking : To a known volume or weight of the sample, add a precise amount of the isotopic internal standard solution.

  • Protein Precipitation/Extraction : Add an equal volume of cold 10% TCA or 5% MPA to the sample.[5][12] Vortex vigorously for 1 minute.

  • Centrifugation : Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection : Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method

The following is a representative LC-MS/MS method. Optimization may be required based on the specific instrument and column used.

Liquid Chromatography Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 2% B, hold for 1 min, increase to 95% B over 5 min, hold for 2 min, return to 2% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 150 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pyridoxine (PN)170.1152.115
Pyridoxal (PL)168.1150.115
Pyridoxamine (PM)169.1152.115
Pyridoxal 5'-phosphate (PLP)248.0150.020
[13C3]-Pyridoxine ([13C3]-PN)173.1155.115

Note: MRM transitions should be optimized for the specific instrument used.

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of vitamin B6 vitamers is summarized in the table below. These values are representative and may vary depending on the specific matrix and instrumentation.

VitamerLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
PN0.0030.00995 - 1084 - 95 - 10
PL0.0150.04592 - 1115 - 106 - 10
PM0.0200.05994 - 1056 - 97 - 10
PMP0.0080.02496 - 1094 - 85 - 9

Data adapted from a study on the quantification of B6 vitamers in food samples.[1]

Conclusion

The described LC-MS/MS method using an isotopic standard provides a highly selective, sensitive, and accurate approach for the simultaneous quantification of vitamin B6 vitamers in various biological matrices. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring reliable results. This application note provides a comprehensive protocol and performance data to aid researchers, scientists, and drug development professionals in the implementation of this powerful analytical technique.

References

Application Notes and Protocols for the Detection of Pyridoxal-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pyridoxal using a deuterated internal standard, Pyridoxal-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are applicable for the analysis of biological matrices, particularly plasma.

Introduction

Pyridoxal is one of the active forms of vitamin B6, a crucial co-factor in a wide range of enzymatic reactions, including amino acid metabolism. Accurate quantification of pyridoxal levels in biological samples is essential for nutritional assessment, disease diagnosis, and in the development of therapeutic agents that may modulate vitamin B6 pathways. Stable isotope dilution LC-MS/MS offers high selectivity and sensitivity for the precise measurement of pyridoxal. This note details the optimized mass spectrometry parameters and a robust sample preparation protocol for this purpose.

Mass Spectrometry Parameters

The following table summarizes the multiple reaction monitoring (MRM) parameters for the detection of Pyridoxal and its stable isotope-labeled internal standard, this compound. The parameters for a closely related labeled standard, [¹³C₃]-Pyridoxal, are provided as a reference and can be adapted for this compound. Typically, a deuterated standard will exhibit a similar fragmentation pattern to its carbon-13 labeled counterpart. The analysis is performed in positive ion mode.

Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
Pyridoxal168.1150.194.115
This compound (inferred)171.1153.197.115
[¹³C₃]-Pyridoxal[1]171.1153.197.115

Experimental Protocols

Sample Preparation from Plasma

This protocol describes the extraction of Pyridoxal from plasma samples using protein precipitation.

Materials:

  • Plasma samples

  • This compound internal standard solution

  • 10% (w/v) Trichloroacetic acid (TCA) in water, ice-cold

  • Methanol

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

  • LC-MS vials

Procedure:

  • To 250 µL of plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard solution.

  • Add 500 µL of ice-cold 10% TCA solution to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples on ice for 10 minutes.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean LC-MS vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., Waters™ Symmetry C18) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A linear gradient from low to high organic phase (Methanol) is typically used. The specific gradient profile should be optimized based on the column dimensions and LC system to ensure adequate separation from matrix components.

  • Flow Rate: Dependent on the column internal diameter, typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 20 µL.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of Pyridoxal and the experimental workflow for its quantification.

G Vitamin B6 Metabolism Pathway cluster_diet Dietary Intake Pyridoxine Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) Pyridoxine->PNP PDXK Pyridoxal Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) (Active form) Pyridoxal->PLP PDXK Pyridoxamine Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) Pyridoxamine->PMP PDXK PLP->Pyridoxal Phosphatase Apoenzymes Apo-B6-enzymes PLP->Apoenzymes Cofactor for >140 enzymes PNP->Pyridoxine Phosphatase PNP->PLP PNPO PMP->Pyridoxamine Phosphatase PMP->PLP PNPO PDXK Pyridoxal Kinase PNPO PNP Oxidase Phosphatase Phosphatase

Caption: Vitamin B6 metabolism highlighting the central role of Pyridoxal Kinase.

G LC-MS/MS Workflow for Pyridoxal Quantification Sample Plasma Sample IS_Spike Spike with this compound Internal Standard Sample->IS_Spike Precipitation Protein Precipitation (10% TCA) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (C18 Column) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of Pyridoxal in plasma.

References

Applikations- und Protokollhandbuch: Derivatisierungstechniken zur verbesserten Detektion von Pyridoxal

Author: BenchChem Technical Support Team. Date: November 2025

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument beschreibt detaillierte Applikationshinweise und Protokolle für verschiedene Derivatisierungstechniken zur Verbesserung der Detektion von Pyridoxal (PL) und seiner biologisch aktiven Form, Pyridoxal-5'-phosphat (PLP). Diese Methoden sind entscheidend für die genaue Quantifizierung in biologischen Matrices und pharmazeutischen Formulierungen.

Einleitung

Pyridoxal, ein Vitamer von Vitamin B6, spielt eine entscheidende Rolle in zahlreichen Stoffwechselwegen. Seine genaue Messung ist oft eine Herausforderung aufgrund seiner geringen Konzentration und der Interferenz durch Matrixeffekte. Die Derivatisierung, ein Prozess, bei dem das Analytenmolekül chemisch modifiziert wird, um seine physikalisch-chemischen Eigenschaften zu verändern, ist eine gängige Strategie zur Steigerung der Empfindlichkeit und Selektivität der Detektion. Typischerweise zielt die Derivatisierung von Pyridoxal darauf ab, ein Derivat mit verbesserten fluoreszierenden oder UV-absorbierenden Eigenschaften zu erzeugen, was zu niedrigeren Nachweisgrenzen bei der Hochleistungsflüssigkeitschromatographie (HPLC) führt.

Übersicht der Derivatisierungstechniken

Mehrere Reagenzien werden üblicherweise zur Derivatisierung von Pyridoxal und PLP eingesetzt. Die Wahl der Technik hängt von der spezifischen Anwendung, der verfügbaren Ausrüstung und der gewünschten Empfindlichkeit ab. Die gängigsten Methoden umfassen die Reaktion mit:

  • Semicarbazid: Bildet ein hochfluoreszierendes Semicarbazon-Derivat. Diese Reaktion kann entweder vor (pre-column) oder nach (post-column) der chromatographischen Trennung durchgeführt werden.

  • Chlorit: Wird in der Nachsäulenderivatisierung verwendet, um PLP zu einer stärker fluoreszierenden Carbonsäureform zu oxidieren.

  • Bisulfit: Eine weitere Nachsäulentechnik, die die Fluoreszenz von PLP und verwandten Verbindungen verstärkt.

Zusätzlich zu diesen klassischen Derivatisierungsmethoden haben sich Flüssigkeitschromatographie-Tandem-Massenspektrometrie (LC-MS/MS)-Techniken als hochempfindliche und spezifische Alternative etabliert, die oft keine Derivatisierung erfordert.

Quantitative Leistungsdaten

Die folgende Tabelle fasst die quantitativen Leistungsdaten verschiedener Derivatisierungstechniken und analytischer Methoden zur Bestimmung von Pyridoxal und PLP zusammen.

MethodeDerivatisierungsreagenzArt der DerivatisierungAnalytNachweisgrenze (LOD)Quantifizierungsgrenze (LOQ)MatrixReferenz
HPLC-FluoreszenzSemicarbazidNachsäulePyridoxal2 ng/mL-Humanplasma[1]
HPLC-FluoreszenzSemicarbazidVorsäulePLP2.1 nmol/L5.8 nmol/LHumanplasma, Rote Blutkörperchen[2]
HPLC-FluoreszenzChloritNachsäulePLP0.3 nmol/L0.9 nmol/LHumanserum[3][4]
2D-LC-UVSemicarbazidVorsäulePLP0.1 nmol/L-Tierplasma[5]
2D-LC-UVSemicarbazidVorsäulePyridoxal4 nmol/L-Tierplasma[5]
LC-MS/MSKeine-PLP-4 nmol/LVollblut[6]
LC-MS/MSKeine-PLP-5 nmol/LHumanplasma, Serum[7]

Experimentelle Protokolle

Hier werden detaillierte Protokolle für die am häufigsten verwendeten Derivatisierungstechniken bereitgestellt.

Protokoll 1: Vorsäulenderivatisierung mit Semicarbazid für die HPLC-Fluoreszenz-Analyse

Dieses Protokoll eignet sich für die Quantifizierung von PLP in Plasma und roten Blutkörperchen.[2]

Materialien:

  • Semicarbazid-Lösung

  • Trichloressigsäure (TCA) zur Proteinfällung

  • HPLC-System mit Fluoreszenzdetektor

  • Umkehrphasen-C18-Säule

Prozedur:

  • Probenvorbereitung: Extrahieren Sie PLP, PA und PL aus der Plasmamatrix.

  • Derivatisierung: Fügen Sie der extrahierten Probe eine Semicarbazid-Lösung hinzu. Ein Überschuss von mehr als dem 50-fachen an Semicarbazid ist erforderlich, um PLP und PL vollständig zu derivatisieren.[5]

  • Inkubation: Inkubieren Sie die Mischung für 5 Minuten bei 50 °C im Dunkeln.[5]

  • HPLC-Analyse: Injizieren Sie die derivatisierte Probe in das HPLC-System.

    • Mobile Phase: Optimieren Sie die mobile Phase für die Trennung der Derivate.

    • Detektion: Stellen Sie den Fluoreszenzdetektor auf die entsprechenden Anregungs- und Emissionswellenlängen für das Pyridoxal-Semicarbazon-Derivat ein.

G cluster_prep Probenvorbereitung cluster_deriv Vorsäulenderivatisierung cluster_hplc HPLC-Analyse p1 Plasmaprobe p2 Proteinfällung (TCA) p1->p2 p3 Extraktion von PLP/PL p2->p3 d1 Zugabe von Semicarbazid p3->d1 d2 Inkubation (50°C, 5 min) d1->d2 h1 Injektion d2->h1 h2 Trennung (C18-Säule) h1->h2 h3 Fluoreszenz-Detektion h2->h3

Workflow für die Vorsäulenderivatisierung mit Semicarbazid.

Protokoll 2: Nachsäulenderivatisierung mit Chlorit für die HPLC-Fluoreszenz-Analyse

Diese Methode bietet eine verbesserte Empfindlichkeit für PLP im Vergleich zur Bisulfit-Derivatisierung.[3][4]

Materialien:

  • Chlorit-Lösung

  • HPLC-System mit einer Nachsäulen-Reaktionspumpe und einem Fluoreszenzdetektor

  • Umkehrphasen-C18-Säule

Prozedur:

  • Probenvorbereitung: Führen Sie eine Proteinfällung der Serumprobe durch.

  • HPLC-Trennung: Injizieren Sie den Überstand in das HPLC-System und trennen Sie PLP von anderen Verbindungen.

  • Nachsäulenreaktion: Mischen Sie den Säulenausfluss kontinuierlich mit der Chlorit-Lösung unter Verwendung einer Nachsäulenpumpe. Dadurch wird PLP zu seiner fluoreszierenden Carbonsäureform oxidiert.

  • Detektion: Leiten Sie den Reaktionsstrom zum Fluoreszenzdetektor zur Quantifizierung.

G cluster_prep Probenvorbereitung & Injektion cluster_hplc Chromatographische Trennung cluster_post Nachsäulenderivatisierung cluster_detect Detektion p1 Serumprobe p2 Proteinfällung p1->p2 p3 Injektion in HPLC p2->p3 h1 Trennung von PLP (C18-Säule) p3->h1 r1 Mischen mit Chlorit-Lösung h1->r1 r2 Oxidation von PLP r1->r2 d1 Fluoreszenz-Detektion r2->d1

Workflow für die Nachsäulenderivatisierung mit Chlorit.

Protokoll 3: Analyse mittels LC-MS/MS ohne Derivatisierung

LC-MS/MS bietet eine hohe Selektivität und Empfindlichkeit und macht eine Derivatisierung oft überflüssig.[6][7]

Materialien:

  • LC-MS/MS-System (z.B. Triple-Quadrupol)

  • Trichloressigsäure (TCA)

  • Stabiler isotopenmarkierter interner Standard (z.B. PLP-d3)

Prozedur:

  • Probenvorbereitung:

    • Fügen Sie der Probe (z.B. Vollblut, Plasma) den internen Standard hinzu.

    • Führen Sie eine Proteinfällung mit TCA durch.

    • Zentrifugieren Sie die Probe und entnehmen Sie den Überstand.

  • LC-MS/MS-Analyse:

    • Injizieren Sie den Überstand in das LC-MS/MS-System.

    • Verwenden Sie eine geeignete Umkehrphasensäule für die chromatographische Trennung.

    • Stellen Sie das Massenspektrometer auf den Multiple Reaction Monitoring (MRM)-Modus ein, um spezifische Massenübergänge für PLP und den internen Standard zu überwachen.

Chemische Reaktionsmechanismen

Die Derivatisierungsreaktionen basieren auf der Umwandlung der Aldehydgruppe von Pyridoxal in eine stabilere und besser nachweisbare funktionelle Gruppe.

G cluster_reactants Reaktanten cluster_product Produkt pyridoxal Pyridoxal (-CHO) product Pyridoxal-Semicarbazon (fluoreszierend) pyridoxal->product + semicarbazide Semicarbazid (H2N-NH-CO-NH2) semicarbazide->product

Reaktion von Pyridoxal mit Semicarbazid.

Schlussfolgerung

Die Derivatisierung ist ein leistungsstarkes Werkzeug zur Verbesserung der Detektion von Pyridoxal in komplexen Proben. Die Wahl der Methode, ob Vorsäulen- oder Nachsäulenderivatisierung oder der Verzicht darauf zugunsten von LC-MS/MS, hängt von den spezifischen analytischen Anforderungen ab. Die hier vorgestellten Protokolle und Leistungsdaten bieten eine solide Grundlage für die Entwicklung und Validierung robuster und empfindlicher Assays für die Vitamin-B6-Analyse.

References

Application Notes and Protocols: Use of Pyridoxal-d3 in Pharmacokinetic Studies of Vitamin B6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Pyridoxal-d3, a stable isotope-labeled form of pyridoxal, in pharmacokinetic (PK) studies of vitamin B6. The use of deuterated analogs like this compound as internal standards or tracers is crucial for accurate quantification and understanding the absorption, distribution, metabolism, and excretion (ADME) of vitamin B6.[1]

Introduction to this compound in Vitamin B6 Research

Vitamin B6 is a water-soluble vitamin that exists in several forms, collectively known as vitamers, including pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated derivatives. The biologically active form is pyridoxal 5'-phosphate (PLP), which serves as a critical coenzyme in numerous metabolic reactions.[2] Pharmacokinetic studies are essential to determine the bioavailability and metabolic fate of different forms of vitamin B6.

This compound is a deuterated analog of pyridoxal, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as it is chemically identical to the unlabeled analyte but can be distinguished by its higher mass.[1][3] This allows for precise and accurate measurement of endogenous and administered vitamin B6 levels in biological matrices.

Key Applications

  • Bioavailability and Bioequivalence Studies: Determining the rate and extent of absorption of different vitamin B6 formulations.

  • Metabolic Profiling: Tracing the metabolic conversion of pyridoxal to other vitamin B6 vitamers and its ultimate excretion.

  • Drug-Nutrient Interaction Studies: Investigating the influence of medications on vitamin B6 pharmacokinetics.

  • Nutritional Status Assessment: Developing sensitive and accurate methods for measuring vitamin B6 levels in various populations.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters of vitamin B6 following oral administration in healthy human subjects. It is important to note that specific pharmacokinetic data for this compound is not extensively available in the public domain; therefore, the data presented here for unlabeled pyridoxine and its metabolites serve as a reference.

ParameterPyridoxine (PN)Pyridoxal (PL)Pyridoxal 5'-Phosphate (PLP)4-Pyridoxic Acid (4-PA)Reference
Tmax (h) ~1.25 - 1.44---[4]
Cmax (ng/mL) ~193.0 - 197.1---[4]
AUC0-24h (ng·h/mL) ~352.6 - 369.2---[4]
AUC24-48h (ng·h/mL) ~1638.2 - 1662.3---[4]
Baseline Plasma Concentration (ng/mL) -13 - 17 (Total Pyridoxal)-1.6 - 9.2[4][5]

Experimental Protocols

Protocol for a Human Pharmacokinetic Study of Orally Administered this compound

This protocol outlines a general procedure for a clinical study to evaluate the pharmacokinetics of a single oral dose of this compound.

1.1. Study Design:

  • Design: A single-dose, open-label pharmacokinetic study.

  • Subjects: Healthy adult volunteers (n=12-18), non-smoking, with no history of significant medical conditions.

  • Pre-study: Subjects should maintain their regular diet but avoid vitamin B6 supplements for at least one week prior to the study. A baseline blood sample is collected to determine endogenous vitamin B6 levels.

  • Dosing: After an overnight fast, subjects receive a single oral dose of a formulation containing a precisely known amount of this compound.

  • Blood Sampling: Venous blood samples (approx. 5 mL) are collected into EDTA-containing tubes at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).

  • Sample Handling: Blood samples are immediately placed on ice and centrifuged (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

1.2. Ethical Considerations:

  • The study protocol must be approved by an Institutional Review Board (IRB) or an independent ethics committee.

  • All participants must provide written informed consent before any study-related procedures are performed.

G cluster_pre Pre-Study Phase cluster_study Study Day cluster_post Post-Study Phase Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Baseline Blood Sample Baseline Blood Sample Informed Consent->Baseline Blood Sample Fasting Fasting Oral Administration of this compound Oral Administration of this compound Fasting->Oral Administration of this compound Serial Blood Sampling Serial Blood Sampling Oral Administration of this compound->Serial Blood Sampling Sample Processing (Plasma Separation) Sample Processing (Plasma Separation) Sample Storage (-80°C) Sample Storage (-80°C) Sample Processing (Plasma Separation)->Sample Storage (-80°C) LC-MS/MS Analysis LC-MS/MS Analysis Sample Storage (-80°C)->LC-MS/MS Analysis

Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound and endogenous pyridoxal from human plasma using a stable isotope dilution assay.

2.1. Materials and Reagents:

  • This compound (certified reference material)

  • Pyridoxal (certified reference material)

  • This compound-phosphate (as internal standard, if quantifying PLP-d3)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank, for calibration standards)

2.2. Sample Preparation:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike Internal Standard: To 250 µL of plasma sample, calibrator, or quality control sample, add 50 µL of a working solution of the internal standard (e.g., Pyridoxal-5'-phosphate-d3).[6]

  • Protein Precipitation: Add an equal volume (e.g., 300 µL) of ice-cold 10% TCA to precipitate plasma proteins.[6][7]

  • Vortex: Vortex the mixture vigorously for 30 seconds.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 20 µL) of the supernatant into the LC-MS/MS system.[6]

2.3. LC-MS/MS Conditions (Illustrative Example):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Waters™ Symmetry C18).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A suitable gradient to separate pyridoxal from other plasma components.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for pyridoxal and this compound. For example, for PLP, a mass transition of 247.8 > 149.8 has been reported.[6]

2.4. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank human plasma with known concentrations of pyridoxal.

  • Process the calibration standards and quality control samples alongside the unknown samples.

  • Quantify the concentration of pyridoxal in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G Plasma Sample Plasma Sample Add Internal Standard (PLP-d3) Add Internal Standard (PLP-d3) Plasma Sample->Add Internal Standard (PLP-d3) Protein Precipitation (TCA) Protein Precipitation (TCA) Add Internal Standard (PLP-d3)->Protein Precipitation (TCA) Vortex Vortex Protein Precipitation (TCA)->Vortex Centrifugation Centrifugation Vortex->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis

Vitamin B6 Metabolic Pathway

The following diagram illustrates the key metabolic interconversions of vitamin B6 vitamers in the human body. Pyridoxal, upon absorption, is phosphorylated to its active form, pyridoxal 5'-phosphate (PLP), by pyridoxal kinase. PLP can be interconverted with other phosphorylated forms and is ultimately metabolized to 4-pyridoxic acid for excretion.

G cluster_excretion Excretion PN Pyridoxine (PN) PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP Pyridoxal Kinase PL Pyridoxal (PL) PLP Pyridoxal 5'-Phosphate (PLP) PL->PLP Pyridoxal Kinase PA 4-Pyridoxic Acid (4-PA) PL->PA Aldehyde Oxidase PM Pyridoxamine (PM) PMP Pyridoxamine 5'-Phosphate (PMP) PM->PMP Pyridoxal Kinase PNP->PN Phosphatase PNP->PLP PNP Oxidase PLP->PL Phosphatase PMP->PM Phosphatase PMP->PLP PMP Oxidase

References

Application Note: Quantitative Analysis of Pyridoxal in Food Matrices by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin B6 is a water-soluble vitamin that plays a crucial role in numerous metabolic processes, including amino acid, fatty acid, and carbohydrate metabolism.[1][2] It exists in several forms, known as vitamers, with pyridoxal (PL) being one of its key active forms. Accurate quantification of pyridoxal in food is essential for nutritional assessment, food quality control, and dietary studies. However, the complexity of food matrices and the chemical diversity of B6 vitamers present significant analytical challenges.[2] Traditional methods, such as high-performance liquid chromatography (HPLC) with fluorescence detection, often face difficulties.[1][2]

This application note describes a robust and sensitive method for the determination of pyridoxal in various food matrices using a Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The SIDA approach provides high accuracy and precision by using a stable isotope-labeled internal standard to correct for matrix effects and procedural losses.[2]

Principle of the Method

The method is based on the principle of Stable Isotope Dilution Assay (SIDA). A known quantity of a stable isotope-labeled internal standard, [¹³C₃]-Pyridoxal, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the preparation process.[2] The sample is then subjected to extraction and cleanup procedures.

During LC-MS/MS analysis, the instrument selectively detects and quantifies both the native pyridoxal and the labeled internal standard. Because both compounds exhibit nearly identical chemical and physical behavior during sample preparation and analysis, the ratio of the native analyte to the internal standard remains constant regardless of sample loss. This ratio is used to calculate the exact concentration of pyridoxal in the original sample, effectively compensating for matrix-induced signal suppression or enhancement and variations in extraction recovery.

Experimental Protocols

This protocol is based on the validated methodology for the analysis of B6 vitamers in fruits, vegetables, and cereals.[2]

Materials and Reagents
  • Standards: Pyridoxal hydrochloride (≥99.5%)[2]

  • Internal Standard: [¹³C₃]-Pyridoxal ([¹³C₃]-PL)[2]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (LC-MS grade)[2]

  • Equipment: Standard laboratory mixer/homogenizer, 50 mL centrifuge tubes, horizontal shaker, centrifuge, solvent evaporator, LC-MS/MS system.

Standard Solution Preparation
  • Stock Solutions: Prepare stock solutions of pyridoxal and [¹³C₃]-PL at a concentration of 100 µg/mL in LC-MS grade water. Store these solutions in the dark at -28°C. They are stable for at least six months under these conditions.[2]

  • Working Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with LC-MS grade water to create a calibration curve across the desired concentration range.[2] The internal standard working solution should be prepared at a concentration suitable for spiking, for example, 1 µg/mL.[2]

Sample Preparation
  • Homogenization: Weigh 1.0 g of a well-ground and homogenized food sample into a 50 mL centrifuge tube.[2]

  • Internal Standard Spiking: Add a precise volume of the [¹³C₃]-PL internal standard working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.[2]

  • Extraction: Add 20 mL of 5% formic acid (v/v in water) to the tube.[2]

  • Shaking: Shake the mixture horizontally for 5 minutes at 350 rpm.[2]

  • First Centrifugation: Centrifuge the sample at 1790 x g for 15 minutes at 4°C. Transfer the supernatant to a new 50 mL centrifuge tube.

  • Protein Precipitation: Add 15 mL of acetonitrile to the supernatant to precipitate proteins. Centrifuge again at 1790 x g for 15 minutes. Add another 15 mL of acetonitrile and repeat the centrifugation step.

  • Evaporation: Carefully transfer the final supernatant to an evaporation flask and evaporate to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (98% Solvent A, 2% Solvent B). Vortex to mix and transfer to an HPLC vial for analysis.

LC-MS/MS Analysis
  • LC System: UHPLC system[2]

  • Column: Shim-pack Velox PFPP column (2.1 × 100 mm, 2.7 µm) or equivalent[2]

  • Column Temperature: 30°C[2]

  • Mobile Phase A: 0.1% formic acid in water[2]

  • Mobile Phase B: Methanol[2]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 1 µL[2]

  • LC Gradient:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 2.0 min: Linear gradient to 3.5% B

    • 2.0 - 2.5 min: 3.5% B

    • 2.5 - 3.0 min: Linear gradient to 5% B

    • 3.0 - 7.0 min: 5% B

    • 7.0 - 8.0 min: Linear gradient to 50% B

    • 8.0 - 10.0 min: 50% B

    • 10.0 - 11.0 min: Return to 2% B

    • 11.0 - 14.0 min: Column equilibration at 2% B[2]

  • MS System: Triple quadrupole mass spectrometer[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

Data Presentation

The following tables summarize the key parameters for the LC-MS/MS analysis and the performance characteristics of the method.

Table 1: LC-MS/MS Parameters for Pyridoxal (PL) Detection

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Pyridoxal (PL) 168.1 150.1 13

| [¹³C₃]-Pyridoxal (IS) | 171.1 | 153.1 | 13 |

Note: Mass transitions and collision energies should be optimized for the specific instrument in use. The values presented are representative.[3][4]

Table 2: Method Performance Characteristics

Parameter Value Reference
Limit of Detection (LOD) 0.0028 - 0.02 mg/kg [1][2]
Limit of Quantification (LOQ) 0.0085 - 0.059 mg/kg [1][2]
Recovery 92 - 111% [2][3]
Intra-day Precision (RSD%) 4 - 10% [1][2][3]

| Inter-day Precision (RSD%) | 4 - 10% |[1][2][3] |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample 1g Homogenized Food Sample spike Spike with [¹³C₃]-PL Internal Standard sample->spike extract Add 20 mL 5% Formic Acid Shake for 5 min spike->extract cent1 Centrifuge (1790 x g, 15 min) extract->cent1 super1 Collect Supernatant cent1->super1 precip Protein Precipitation (Acetonitrile) Centrifuge Twice super1->precip evap Evaporate Supernatant to Dryness precip->evap recon Reconstitute in Mobile Phase evap->recon lcms LC-MS/MS Analysis (UHPLC-ESI-MRM) recon->lcms data Data Processing (Calculate PL / [¹³C₃]-PL Ratio) lcms->data quant Quantification (Determine Concentration via Calibration Curve) data->quant

Caption: Experimental workflow for pyridoxal determination.

Conclusion

The described LC-MS/MS method using a stable isotope dilution assay provides a highly accurate, sensitive, and reliable tool for the quantification of pyridoxal in a wide range of complex food matrices.[2] The protocol demonstrates excellent recovery and precision, making it suitable for routine analysis in quality control laboratories, as well as for advanced nutritional research and drug development applications.[1][3]

References

Troubleshooting & Optimization

Troubleshooting Matrix Effects in Pyridoxal LC-MS/MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of pyridoxal and its related vitamers.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2]

Q2: What causes matrix effects in pyridoxal analysis?

A2: In pyridoxal analysis, matrix effects can arise from various components in biological samples like plasma, urine, or tissue homogenates. These components can include salts, lipids, proteins, and other endogenous or exogenous substances that co-elute with pyridoxal and interfere with its ionization in the mass spectrometer's source.[3] The high polarity of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, can also present chromatographic challenges, potentially leading to co-elution with interfering matrix components.[4][5]

Q3: How can I detect and quantify matrix effects in my pyridoxal assay?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This method involves infusing a constant flow of a standard pyridoxal solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[1][6] A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[1]

  • Quantitative Comparison: This involves comparing the peak area of an analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[6][7] The matrix effect can be calculated as a percentage. A value of 100% indicates no matrix effect, <100% signifies ion suppression, and >100% indicates ion enhancement.[6]

Troubleshooting Guide

This guide addresses common issues related to matrix effects in pyridoxal LC-MS/MS analysis and provides step-by-step solutions.

Issue 1: Poor Signal-to-Noise Ratio and Inconsistent Results

Possible Cause: Significant ion suppression due to matrix components co-eluting with pyridoxal.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): A simple and common first step for plasma or serum samples. Trichloroacetic acid (TCA) is frequently used for PLP analysis.[4][8]

    • Liquid-Liquid Extraction (LLE): Can be effective in separating pyridoxal from highly polar or non-polar interferences.

    • Solid-Phase Extraction (SPE): Offers more selective cleanup than PPT or LLE. Different sorbents can be tested to find the optimal one for retaining pyridoxal while washing away interfering compounds.[9]

    • Sample Dilution: A straightforward approach to reduce the concentration of matrix components. However, this may compromise the limit of quantification if the analyte concentration is low.[2]

  • Improve Chromatographic Separation:

    • Gradient Modification: Adjust the mobile phase gradient to better separate pyridoxal from matrix interferences.[10]

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to alter selectivity and improve resolution.

    • Ion-Pairing Reagents: For highly polar compounds like PLP, adding an ion-pairing reagent such as 1-octanesulfonic acid (OSA) to the sample extract (but not the mobile phase) can improve retention and signal-to-noise ratio.[4][5]

  • Utilize an Internal Standard:

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the preferred method to compensate for matrix effects. A SIL internal standard for pyridoxal will co-elute and experience similar ionization suppression or enhancement, allowing for accurate quantification.[2]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Quantitative Comparison
  • Prepare Standard Solution (A): Prepare a standard solution of pyridoxal in the initial mobile phase or a suitable neat solvent at a known concentration (e.g., 100 nmol/L).

  • Prepare Spiked Matrix Sample (B): Take a blank matrix sample (e.g., plasma from a subject not supplemented with vitamin B6) and perform the extraction procedure. Spike the resulting extract with the pyridoxal standard to achieve the same final concentration as in (A).

  • Analyze Samples: Inject both solutions into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100

Matrix Effect (%) Interpretation
80-120%Generally considered acceptable
< 80%Ion Suppression
> 120%Ion Enhancement

Table 1: Interpretation of Matrix Effect Calculation.

Protocol 2: Sample Preparation using Protein Precipitation with TCA
  • Sample Collection: Collect whole blood in appropriate anticoagulant tubes. Note that lithium heparin tubes may cause PLP degradation.[4]

  • Internal Standard Addition: Add a stable isotope-labeled internal standard to an aliquot of the sample.

  • Precipitation: Add an equal volume of 10% (w/v) trichloroacetic acid to the sample.

  • Vortex: Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for injection into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Matrix Effects start Start: Inconsistent Results or Poor Signal-to-Noise eval_me Evaluate Matrix Effect (Quantitative Comparison or Post-Column Infusion) start->eval_me is_me_significant Is Matrix Effect Significant (e.g., >20% suppression/enhancement)? eval_me->is_me_significant optimize_sp Optimize Sample Preparation (PPT, LLE, SPE, Dilution) is_me_significant->optimize_sp Yes end_good Proceed with Validation and Sample Analysis is_me_significant->end_good No optimize_lc Optimize Chromatography (Gradient, Column, Ion-Pairing) optimize_sp->optimize_lc use_is Implement Stable Isotope-Labeled Internal Standard optimize_lc->use_is reevaluate_me Re-evaluate Matrix Effect use_is->reevaluate_me is_me_acceptable Is Matrix Effect Acceptable? reevaluate_me->is_me_acceptable is_me_acceptable->end_good Yes end_bad Further Method Development Required is_me_acceptable->end_bad No

A logical workflow for troubleshooting matrix effects.

Sample Preparation and Analysis Workflow sample Biological Sample (e.g., Plasma, Whole Blood) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

A general workflow for sample preparation and analysis.

References

Technical Support Center: ESI-MS Analysis and Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Electrospray Ionization Mass Spectrometry (ESI-MS). The focus is on mitigating ion suppression, a common phenomenon that can adversely affect data quality, with a specific emphasis on the application of Pyridoxal-d3 as an internal standard in relevant analyses.

Troubleshooting Guides

Issue: Inconsistent or low analyte signal intensity, particularly in complex matrices.

This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a reduced signal.[1][2][3][4]

Solution: The use of a stable isotope-labeled internal standard, such as this compound for the analysis of pyridoxal (a form of vitamin B6), is a highly effective strategy to compensate for ion suppression.[5][6][7][8] Since the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

The following table summarizes the effectiveness of using deuterated internal standards in mitigating variability and ensuring accuracy in ESI-MS analyses of vitamin B6 compounds, which is indicative of overcoming ion suppression.

AnalyteInternal StandardMatrixKey Performance MetricFinding
Pyridoxal-5'-phosphate (PLP)PLP-d3Whole BloodMean Absolute Matrix Effect99.3% (Range: 97-102%)[8]
Pyridoxal-5'-phosphate (PLP)Stable Isotope Labeled ISHuman Plasma/SerumImprecision (CV)<5%[6]
B6 Vitamers (PL, PN, PM, PMP, PA)Corresponding Isotopically Labeled ISHuman Cerebrospinal FluidWithin- and Inter-day AccuracyWithin 85.4% and 120.1%[9]
B6 Vitamers (PN, PL, PM, PMP, PNG)[13C3]-PN, [13C3]-PL, [13C6]-PNGFood SamplesCalculated Recoveries92% to 111%[7]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte caused by the presence of other co-eluting compounds in the sample matrix.[1][2][4] These interfering molecules can compete for charge in the ESI source, alter the droplet surface tension, or change the volatility of the droplets, all of which can lead to a decreased signal for the analyte of interest.[2][4]

Q2: Why is this compound a good choice for an internal standard when analyzing pyridoxal?

A2: this compound is an ideal internal standard for pyridoxal analysis for several reasons:

  • Chemical and Physical Similarity: It is chemically identical to pyridoxal, ensuring that it has the same extraction efficiency, chromatographic retention time, and ionization behavior.

  • Mass Difference: The deuterium labeling provides a mass shift that allows the mass spectrometer to distinguish it from the unlabeled analyte.

  • Compensation for Matrix Effects: Because it behaves identically to the analyte during sample preparation and analysis, any ion suppression that affects the analyte will also affect this compound to the same extent, allowing for reliable quantification.[5][7][8]

Q3: Can I use a different internal standard that is not isotopically labeled?

A3: While other structural analogs can be used as internal standards, they are less ideal.[10] Differences in chemical structure can lead to variations in extraction recovery, chromatographic elution, and ionization efficiency compared to the analyte. This can result in inaccurate compensation for ion suppression and other matrix effects. Stable isotope-labeled internal standards like this compound are considered the gold standard for quantitative LC-MS analysis.

Q4: Besides using an internal standard, what are other ways to reduce ion suppression?

A4: Several strategies can be employed to minimize ion suppression:

  • Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[1][3]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve better separation between the analyte and matrix components can significantly reduce co-elution and thus ion suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may also decrease the analyte signal to below the limit of quantification.

  • Lowering Flow Rate: Using lower flow rates can sometimes improve ionization efficiency and reduce matrix effects.

Q5: How do I know if my assay is suffering from ion suppression?

A5: A common method to assess ion suppression is a post-column infusion experiment.[3] In this setup, a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the analyte's signal as the matrix components elute indicates the presence of ion suppression.

Experimental Protocols

Protocol: Quantification of Pyridoxal in Human Plasma using this compound Internal Standard

This protocol is a representative example based on common practices for vitamin B6 analysis.

1. Sample Preparation (Protein Precipitation) a. To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution containing this compound. b. Add 300 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins. c. Vortex the mixture for 30 seconds. d. Centrifuge at 14,000 rpm for 5 minutes at 4°C. e. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A suitable gradient to separate pyridoxal from other plasma components.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: ESI Positive
  • MRM Transitions:
  • Pyridoxal: (Precursor ion > Product ion)
  • This compound: (Precursor ion > Product ion) - Note: The precursor and product ions for the d3 version will be shifted by the mass of the deuterium labels.

3. Data Analysis a. Integrate the peak areas for both the pyridoxal and this compound MRM transitions. b. Calculate the peak area ratio of pyridoxal to this compound. c. Quantify the concentration of pyridoxal in the samples by comparing the peak area ratios to a calibration curve prepared in a surrogate matrix with the same concentration of this compound.

Visualizations

IonSuppressionMechanism cluster_ESI_Source ESI Source cluster_MS_Detector MS Detector Analyte Analyte Droplet_Normal Charged Droplet (Normal Ionization) Analyte->Droplet_Normal Analyte enters droplet Droplet_Suppressed Charged Droplet (Suppressed Ionization) Analyte->Droplet_Suppressed Co-elution Matrix Matrix Components Matrix->Droplet_Suppressed Co-elution GasPhase_Analyte_High High Analyte Ions Droplet_Normal->GasPhase_Analyte_High Efficient Ionization GasPhase_Analyte_Low Low Analyte Ions Droplet_Suppressed->GasPhase_Analyte_Low Competition for charge, altered droplet properties Signal_High High Signal GasPhase_Analyte_High->Signal_High Detection Signal_Low Low Signal GasPhase_Analyte_Low->Signal_Low Detection

Caption: Mechanism of Ion Suppression in ESI-MS.

ExperimentalWorkflow Sample Plasma Sample Add_IS Spike with this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., with TCA) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis (Peak Area Ratio) LC_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Experimental Workflow for Sample Analysis.

TroubleshootingTree cluster_Yes cluster_No Start Low or Inconsistent Analyte Signal Check_IS Is the Internal Standard (IS) Signal also low/variable? Start->Check_IS Ion_Suppression Likely Ion Suppression or Systematic Sample Prep Error Check_IS->Ion_Suppression Yes Analyte_Issue Issue is Specific to Analyte Check_IS->Analyte_Issue No Optimize_Prep Optimize Sample Prep (e.g., SPE, LLE) Ion_Suppression->Optimize_Prep Modify_Chroma Improve Chromatographic Separation Ion_Suppression->Modify_Chroma Dilute Dilute Sample Ion_Suppression->Dilute Check_Degradation Investigate Analyte Degradation Analyte_Issue->Check_Degradation Check_Adsorption Check for Adsorption to Vials/Tubing Analyte_Issue->Check_Adsorption Verify_MRM Verify MRM Transition Analyte_Issue->Verify_MRM

Caption: Troubleshooting Decision Tree for Low Signal.

References

Addressing deuterium exchange in Pyridoxal-d3 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of deuterium exchange in Pyridoxal-d3 during sample processing. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Minimizing Deuterium Exchange in this compound

Deuterium exchange, the unintentional replacement of deuterium atoms with hydrogen atoms from the surrounding environment, can compromise the integrity of isotopically labeled standards like this compound. This guide provides a systematic approach to identifying and mitigating this issue during your experiments.

Problem: Loss of Deuterium Label Integrity in this compound Samples

Symptoms:

  • Mass spectrometry data shows a lower-than-expected mass for this compound, often with a distribution of isotopic peaks corresponding to partially or fully exchanged species.

  • Inconsistent quantitative results when using this compound as an internal standard.

  • NMR spectra show a decrease in the intensity of deuterium signals and an increase in corresponding proton signals.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Exposure to Protic Solvents Solvents containing exchangeable protons (e.g., water, methanol, ethanol) can readily exchange with the deuterium atoms on this compound, particularly at the aldehyde and methyl positions.- Use aprotic solvents (e.g., acetonitrile, dioxane, tetrahydrofuran) whenever possible for sample dissolution and storage.- If protic solvents are necessary, use their deuterated counterparts (e.g., D₂O, CD₃OD).- Minimize the time the sample is in contact with protic solvents.
Unfavorable pH Conditions Both acidic and basic conditions can catalyze the deuterium exchange process. The aldehyde proton is particularly susceptible to base-catalyzed exchange, while the methyl protons can exchange under both acidic and basic conditions, albeit at a slower rate.- Maintain a neutral pH (around 6.0-7.0) during sample preparation and storage.- If acidic or basic conditions are required for a specific step, neutralize the sample immediately afterward.- Use buffers prepared in D₂O if buffering is necessary.
Elevated Temperatures Higher temperatures increase the rate of all chemical reactions, including deuterium exchange.- Perform all sample preparation steps at low temperatures (on ice or at 4°C).- Store stock solutions and prepared samples at -20°C or, for long-term storage, at -80°C. - Avoid repeated freeze-thaw cycles.
Prolonged Sample Processing Time The longer the sample is exposed to unfavorable conditions, the greater the extent of deuterium exchange.- Streamline your sample preparation workflow to minimize processing time.- Prepare samples immediately before analysis whenever feasible.
Presence of Catalytic Impurities Trace amounts of acids, bases, or metal ions in solvents or reagents can catalyze deuterium exchange.- Use high-purity, LC-MS grade solvents and reagents.- Consider using chelating agents like EDTA if metal ion contamination is suspected.

Estimated Risk of Deuterium Exchange for this compound

Condition Aldehyde Deuterium (CHO-d1) Methyl Deuterium (CD₃) Rationale
Neutral pH (6-7), 4°C, Aprotic Solvent LowLowOptimal conditions for preserving label integrity.
Neutral pH (6-7), 25°C, Aprotic Solvent LowLow to ModerateIncreased temperature slightly elevates risk.
Neutral pH (6-7), 4°C, Protic Solvent (H₂O/MeOH) ModerateLow to ModerateProtic solvent is the primary driver of exchange.
Acidic pH (<4), 4°C, Protic Solvent ModerateModerateAcid catalyzes exchange, particularly on the aromatic ring system.[1]
Basic pH (>8), 4°C, Protic Solvent HighModerate to HighBase is a strong catalyst for exchange at the aldehyde position via enolization.[1]
Elevated Temperature (>40°C), any pH/Solvent HighHighTemperature significantly accelerates all exchange mechanisms.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound

This protocol is designed to minimize deuterium back-exchange during sample preparation for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • This compound stock solution (in aprotic solvent, e.g., acetonitrile)

  • Sample matrix (e.g., plasma, cell lysate)

  • Acetonitrile (ACN), chilled to 4°C

  • 0.1% Formic acid in water (for mobile phase A)

  • 0.1% Formic acid in acetonitrile (for mobile phase B)

  • Microcentrifuge tubes, chilled

  • Centrifuge capable of 4°C operation

Procedure:

  • Thawing: Thaw frozen samples and this compound stock solution on ice.

  • Spiking: In a pre-chilled microcentrifuge tube, add the required volume of the sample matrix. Spike with the appropriate volume of this compound internal standard stock solution.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean, pre-chilled microcentrifuge tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or below.

  • Reconstitution: Reconstitute the dried extract in a minimal volume of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B), ensuring the solvent is pre-chilled.

  • Analysis: Immediately inject the sample onto the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Cold) cluster_analysis Analysis start Sample + this compound protein_precipitation Protein Precipitation (ice-cold ACN) start->protein_precipitation Minimize time centrifugation Centrifugation (4°C) protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer reconstitution Reconstitution (chilled mobile phase) supernatant_transfer->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Immediate injection

Caption: Recommended workflow for this compound sample processing to minimize deuterium exchange.

deuterium_exchange_mechanism cluster_aldehyde Aldehyde Exchange (Base-Catalyzed) cluster_methyl Methyl Exchange (Acid/Base Catalyzed) pyridoxal_d3 This compound enol_intermediate Enol/Enolate Intermediate pyridoxal_d3->enol_intermediate OH⁻ carbocation_intermediate Carbanion/Carbocation Intermediate pyridoxal_d3->carbocation_intermediate H⁺ or OH⁻ exchanged_aldehyde Pyridoxal with CHO enol_intermediate->exchanged_aldehyde proton_source Protic Solvent (H₂O) proton_source->enol_intermediate exchanged_methyl Pyridoxal with CH₃ carbocation_intermediate->exchanged_methyl proton_source2 Protic Solvent (H₂O) proton_source2->carbocation_intermediate

Caption: Simplified mechanism of deuterium exchange on this compound.

Frequently Asked Questions (FAQs)

Q1: At which positions on the this compound molecule is deuterium exchange most likely to occur?

A1: The deuterium atoms on the aldehyde group (-CHO) and the methyl group (-CH₃) are the most susceptible to exchange. The aldehyde proton is particularly labile under basic conditions. The phenolic hydroxyl (-OH) and hydroxymethyl (-CH₂OH) protons will exchange almost instantaneously in the presence of any protic solvent, but these positions are not typically deuterated in commercially available this compound.

Q2: I have to use a protic solvent for my extraction. What is the single most important factor to control to minimize deuterium exchange?

A2: Temperature. Keeping your samples cold (on ice or at 4°C) will significantly slow down the rate of deuterium exchange, even in the presence of protic solvents.

Q3: Can I use buffers like PBS or Tris for my sample preparation?

A3: Standard aqueous buffers will introduce a high concentration of exchangeable protons. If a buffer is necessary, it is highly recommended to prepare it using deuterium oxide (D₂O) instead of water to maintain the isotopic purity of your sample.

Q4: How can I check for deuterium exchange in my samples?

A4: High-resolution mass spectrometry is the most direct way to assess deuterium exchange. You will observe a shift in the mass of your this compound to lower m/z values, corresponding to the number of deuterium atoms that have been replaced by hydrogen. You may also see a broader isotopic distribution. NMR spectroscopy can also be used to quantify the loss of deuterium signals.

Q5: My LC-MS/MS method uses a water/acetonitrile gradient with formic acid. Will this cause significant back-exchange on the column?

A5: The acidic conditions (due to formic acid) and the presence of water in the mobile phase can contribute to back-exchange during the chromatographic run. To minimize this, it is crucial to keep the analytical column at a low temperature (e.g., 4°C) if your instrument allows. Additionally, using a fast LC gradient will reduce the time the analyte is exposed to these conditions, thereby minimizing the extent of back-exchange.[2]

Q6: Are there any chemical derivatization methods to protect the deuterium labels?

A6: While derivatization of the aldehyde group is chemically possible, it adds complexity to the sample preparation and may not be compatible with all analytical methods. The most effective and widely applicable strategy is to control the experimental conditions (temperature, pH, solvent, and time) to prevent exchange from occurring in the first place.

References

Improving peak shape and resolution for pyridoxal analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution during the HPLC analysis of pyridoxal and related vitamin B6 compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridoxal peak showing significant tailing?

Peak tailing for pyridoxal, a basic compound, is most commonly caused by secondary ionic interactions between the protonated amine group on the analyte and ionized residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] This secondary retention mechanism is more pronounced at neutral pH and leads to an asymmetrical peak shape where the latter half of the peak is broader than the front half.[1][4] Other potential causes include column overload, a void at the head of the column, or using an injection solvent that is significantly stronger than the mobile phase.[1][5]

Q2: How can I improve the resolution between pyridoxal and other vitamin B6 vitamers like pyridoxamine and pyridoxine?

Improving the resolution between closely eluting vitamin B6 vitamers requires careful optimization of the mobile phase and column chemistry. Key strategies include:

  • Adjusting Mobile Phase pH: The ionization state of pyridoxal and other vitamers is pH-dependent. Modifying the mobile phase pH can alter their retention times differently, thereby improving separation.[3] A low pH (<3) is often used to suppress silanol interactions that cause tailing, which can also influence selectivity.[3][6]

  • Using Ion-Pairing Reagents: Adding an ion-pairing reagent like 1-octanesulfonic acid to the mobile phase can enhance the retention and separation of these polar, ionizable compounds on a reversed-phase column.[7]

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the percentage of organic solvent), is often more effective than an isocratic method for separating multiple vitamers with different polarities in a single run.[7]

  • Column Selection: Using a high-efficiency column (e.g., packed with smaller particles) or a column with a different stationary phase chemistry can provide the necessary selectivity for separation.[2]

Q3: What is the best type of HPLC column for pyridoxal analysis?

For analyzing basic compounds like pyridoxal, the ideal choice is a modern, high-purity "Type B" silica column that is fully end-capped.[3][6] End-capping treats the silica surface to block most of the residual silanol groups, significantly reducing the sites available for secondary interactions that cause peak tailing.[2][6] These columns are often referred to as base-deactivated silica (BDS) columns and provide much better peak symmetry for basic analytes without requiring high concentrations of mobile phase additives.[6]

Q4: All the peaks in my chromatogram are broad or misshapen, not just pyridoxal. What should I investigate?

When all peaks in a chromatogram are affected, the problem is likely systemic rather than a specific chemical interaction. Common causes include:

  • Column Void or Collapse: A void at the column inlet or a collapsed packing bed can cause band broadening and distorted peaks.[4] This can sometimes be fixed by back-flushing the column or may require column replacement.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can lead to peak broadening.[5] Ensure all connections are short and have a narrow internal diameter.

  • Blocked Frit: A partially blocked inlet frit on the column or guard column can distort flow and affect peak shape.[4]

  • Detector Settings: An improperly set detector response time or sampling rate can artificially broaden peaks.[8]

Troubleshooting Guide for Peak Shape & Resolution

Problem: Asymmetrical peak with a tail (Tailing Factor > 1.2)

This is the most common issue for pyridoxal. The diagram below outlines a systematic approach to troubleshooting.

G cluster_0 Troubleshooting Peak Tailing for Pyridoxal start Observe Peak Tailing cause1 Primary Cause: Silanol Interactions start->cause1 solution1a Option 1: Modify Mobile Phase cause1->solution1a Yes solution1b Option 2: Change Column cause1->solution1b Yes cause2 Other Causes? cause1->cause2 No action1a1 Lower pH to < 3.0 (e.g., 0.1% Formic Acid) solution1a->action1a1 action1a2 Add Competing Base (e.g., 10-20mM Triethylamine) solution1a->action1a2 action1a3 Increase Buffer Strength (e.g., >25mM Phosphate) solution1a->action1a3 action1b1 Use End-Capped, Base-Deactivated Column solution1b->action1b1 solution2a Reduce Sample Mass (Dilute Sample) cause2->solution2a Overload? solution2b Match Sample Solvent to Mobile Phase cause2->solution2b Solvent Mismatch?

Caption: A workflow for diagnosing and solving pyridoxal peak tailing.

Data on Troubleshooting Strategies

The following table summarizes common strategies and their mechanisms for correcting peak tailing of basic compounds like pyridoxal.

StrategyMechanism of ActionTypical Concentration / ConditionConsiderations
Lower Mobile Phase pH Protonates residual silanol groups (Si-OH to Si-OH2+), minimizing their ionic interaction with the basic analyte.[3][6]pH < 3.0, often using 0.1% formic or trifluoroacetic acid.[6][8]Ensure column is stable at low pH to prevent stationary phase hydrolysis.[6]
Add Competing Base A small basic molecule (e.g., triethylamine) is added to the mobile phase. It preferentially interacts with silanol sites, effectively blocking them from the analyte.[1][6]10-25 mM Triethylamine (TEA).[1][3]Can be difficult to wash from the column, potentially altering its selectivity for future use. Less necessary with modern columns.[1]
Increase Buffer Strength Higher ionic strength can mask the charged silanol sites, reducing secondary retention.[1][9]25-50 mM phosphate buffer.[1]Ensure buffer is soluble in the organic modifier to prevent precipitation.[6]
Use End-Capped Column The stationary phase is chemically treated to reduce the number of accessible silanol groups, creating a more inert surface.[2][6]Select a column marketed as "end-capped," "base-deactivated," or made with high-purity silica.This is a proactive approach and often the most effective long-term solution.[6]
Problem: Poor Resolution Between Analytes

Resolution is a function of column efficiency, selectivity, and retention. To improve it, at least one of these factors must be changed.

G cluster_1 Factors Influencing Chromatographic Resolution res Resolution (Rs) eff Efficiency (N) - Increase Column Length - Decrease Particle Size res->eff sel Selectivity (α) - Change Mobile Phase (pH, Organic) - Change Stationary Phase - Change Temperature res->sel ret Retention Factor (k) - Decrease Mobile Phase Strength (less organic solvent) res->ret

Caption: Key chromatographic factors that can be adjusted to improve resolution.

Experimental Protocols

General Protocol for Reversed-Phase HPLC Analysis of Vitamin B6

This protocol is a representative method synthesized from common practices for the analysis of pyridoxal and related vitamers.[10][11][12] Method validation and optimization are required for specific applications.

1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with UV or Fluorescence detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to ~3.0 with phosphoric acid.

  • Mobile Phase B: HPLC-grade Methanol or Acetonitrile.

  • Sample Diluent: Mobile Phase A or a mixture of water and methanol.

  • Standard: Pyridoxal hydrochloride reference standard.

2. Chromatographic Conditions The following table provides a starting point for method development.

ParameterTypical Value / Condition
Column End-capped C18, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 70:30 (v/v) Buffer:Methanol[12]Gradient: For separating multiple vitamers[7]
Flow Rate 1.0 mL/min[10][12]
Injection Volume 20 µL[10]
Column Temperature 25 °C[11]
Detection Wavelength UV: 290 nm[10] Fluorescence: Ex: 328 nm, Em: 393 nm[7]

3. Preparation of Solutions

  • Mobile Phase: Prepare the phosphate buffer in HPLC-grade water. Adjust pH using phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution: Accurately weigh and dissolve pyridoxal HCl in the sample diluent to create a stock solution (e.g., 100 µg/mL).

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: Samples should be extracted and diluted in a solvent compatible with the mobile phase.[13] Protein precipitation (e.g., with perchloric or trichloroacetic acid) may be necessary for biological samples.[11][14] All samples should be filtered through a 0.45 µm syringe filter before injection.

4. System Suitability and Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform at least five replicate injections of a working standard.

  • Check system suitability parameters: Tailing factor (should be < 1.5), theoretical plates (N), and reproducibility of retention time and peak area (%RSD < 2%).

  • Once system suitability is established, inject standards to generate a calibration curve, followed by the unknown samples.

References

Strategies for reducing background noise in mass spectrometry for vitamin B6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry analysis of vitamin B6 and its vitamers.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise in vitamin B6 LC-MS/MS analysis?

A1: Background noise in vitamin B6 analysis can originate from several sources:

  • Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts, and proteins) can co-elute with vitamin B6 vitamers and interfere with their ionization, leading to signal suppression or enhancement.[1][2] This is a major contributor to background noise.

  • Contamination: Contamination can be introduced from various sources, including solvents, reagents, sample collection tubes, and the LC-MS/MS system itself.[3] Common contaminants include plasticizers, detergents, and previously analyzed compounds.

  • Instrumental Noise: Electronic noise from the detector, unstable spray in the ion source, and pressure fluctuations in the LC system can all contribute to a high baseline and reduced signal-to-noise ratio.[3]

  • Mobile Phase Issues: Impurities in mobile phase solvents or additives, improper pH, or microbial growth can lead to increased background noise.[3]

Q2: How can I minimize matrix effects when analyzing vitamin B6 in complex samples like plasma or food?

A2: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: This is the most critical step. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering substances.[1][2]

    • Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile or trichloroacetic acid is added to precipitate proteins.[4][5] However, it may not remove all phospholipids.

    • Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in immiscible liquids. The pH of the aqueous phase can be adjusted to optimize the extraction of vitamin B6 vitamers.[2]

    • Solid-Phase Extraction (SPE): SPE offers more selective cleanup by using a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice versa.[1][2]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[2][6] This is a simple approach but may compromise sensitivity if the analyte concentration is low.

  • Use of Internal Standards: Stable isotope-labeled (SIL) internal standards are highly recommended.[4][7][8] These compounds co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

Q3: What are the recommended LC-MS/MS parameters for optimal vitamin B6 analysis?

A3: Optimizing LC-MS/MS parameters is crucial for separating vitamin B6 from interferences and enhancing sensitivity.

  • Chromatography:

    • Column Selection: A C18 or a pentafluorophenyl (PFP) column is often used for the separation of B6 vitamers.[4]

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid is common.[4] The pH of the mobile phase can be adjusted to improve peak shape and retention.[9]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI) is typically used for the detection of vitamin B6 vitamers.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions for each vitamer should be optimized.

Troubleshooting Guides

Issue 1: High Baseline Noise in Chromatogram

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents/ReagentsPrepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives.[3] Sonicate the mobile phase to remove dissolved gases.[10]A significant reduction in the baseline noise level across the chromatogram.
Dirty Ion SourceClean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.Improved signal intensity and a cleaner baseline.
System ContaminationFlush the entire LC system, including the column, with a strong solvent mixture (e.g., isopropanol:water).Removal of adsorbed contaminants, leading to a lower and more stable baseline.
Electronic NoiseEnsure proper grounding of the instrument and check for any nearby sources of electronic interference.[3]A smoother baseline with fewer random spikes.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step Expected Outcome
Column DegradationReplace the analytical column or use a guard column to protect the main column from contaminants.[3]Sharper, more symmetrical peaks.
Inappropriate Mobile Phase pHAdjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For vitamin B6, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common.[4]Improved peak symmetry and retention time stability.
Sample OverloadReduce the injection volume or dilute the sample.More Gaussian-shaped peaks.
Secondary InteractionsUse a column with advanced surface technology to minimize interactions between the analyte and the stationary phase or column hardware.[9]Reduced peak tailing and improved sensitivity.

Issue 3: Low Signal Intensity or Signal Suppression

Potential Cause Troubleshooting Step Expected Outcome
Matrix EffectsImplement a more rigorous sample cleanup method such as SPE or LLE.[1][2] Dilute the sample extract if sensitivity allows.[2]Increased signal intensity and better reproducibility.
Inefficient IonizationOptimize ion source parameters such as capillary voltage, gas flow rates, and temperature.Enhanced signal response for the target analyte.
Incorrect MRM TransitionsVerify and optimize the precursor and product ion m/z values for each vitamin B6 vitamer.Maximum signal intensity for each analyte.
Analyte DegradationEnsure proper sample handling and storage conditions. For example, protect samples from light and store at low temperatures.[4] Use appropriate anticoagulants if analyzing plasma, as some can cause degradation.[5]Preservation of the analyte and more accurate quantification.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a quick and simple method for removing the bulk of proteins from biological fluids.

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Internal Standard Addition: Add a known amount of stable isotope-labeled internal standard for vitamin B6.

  • Precipitation: Add 300 µL of cold acetonitrile (or 10% trichloroacetic acid).[4][5]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Evaporation and Reconstitution (Optional): For higher sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[4]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation by separating compounds based on their solubility.

  • Sample Preparation: To 100 µL of sample, add the internal standard.

  • pH Adjustment: Adjust the sample pH to be two units above the pKa for a basic analyte or two units below for an acidic analyte to ensure it is uncharged.[2]

  • Extraction: Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[2]

  • Mixing: Vortex for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for injection.

Quantitative Data Summary

Noise Reduction Strategy Reported Improvement Reference
Use of ACQUITY Premier Solution (with MaxPeak HPS Technology)3–10 times better sensitivity for six B vitamins compared to conventional stainless-steel surfaces.[9]
Addition of 1-octanesulfonic acid (OSA) post-extraction2-4 fold increase in signal-to-noise ratio for pyridoxal-5'-phosphate (PLP).[11][12]
Stable Isotope Dilution Assay (SIDA)Allows for accurate quantification by compensating for matrix effects and variability in sample preparation and instrument response.[4][8]
Solid-Phase Extraction (SPE)Effectively removes phospholipids, a major source of matrix interference, leading to improved sensitivity and reproducibility.[1][2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Food Homogenate) IS_Addition Add Internal Standard Sample->IS_Addition Cleanup Cleanup Method (PPT, LLE, or SPE) IS_Addition->Cleanup Evap_Recon Evaporate & Reconstitute Cleanup->Evap_Recon LC_Separation LC Separation (C18 or PFP column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

A generalized workflow for vitamin B6 analysis.

Troubleshooting_Logic Start High Background Noise Observed Check_Blank Inject Blank Solvent Start->Check_Blank Noise_in_Blank Noise Persists in Blank? Check_Blank->Noise_in_Blank Source_Contamination Contaminated Source/ Mobile Phase Noise_in_Blank->Source_Contamination Yes Matrix_Effect Noise from Sample Matrix Noise_in_Blank->Matrix_Effect No Clean_System Clean Ion Source & Prepare Fresh Mobile Phase Source_Contamination->Clean_System Resolved Issue Resolved Clean_System->Resolved Improve_Cleanup Enhance Sample Cleanup (e.g., use SPE) Matrix_Effect->Improve_Cleanup Improve_Cleanup->Resolved

A decision tree for troubleshooting high background noise.

References

Stability of Pyridoxal-d3 in various biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Pyridoxal-d3 in various biological matrices and storage conditions. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.

Note: this compound is a deuterated stable isotope-labeled internal standard for Pyridoxal, the active form of Vitamin B6. Its chemical stability is considered analogous to its endogenous, unlabeled counterparts, such as Pyridoxal 5'-phosphate (PLP). Data presented here is based on studies of these related vitamers.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for handling and storing biological samples for this compound analysis?

A: Proper handling from the moment of collection is critical to ensure the stability and integrity of this compound. Key recommendations include:

  • Protection from Light: this compound is highly sensitive to light.[1][2] All samples should be collected in amber, light-protected tubes.[3] If unavailable, tubes should be wrapped in aluminum foil immediately after collection.

  • Temperature Control: Samples should be processed in a cool environment. If a refrigerated centrifuge is not available, pre-chilling centrifuge inserts is a recommended alternative.[3]

  • Prompt Processing: Centrifuge samples to separate plasma, serum, or cellular components as soon as possible, ideally within 2 hours of collection.[3]

  • Immediate Freezing: After processing, aliquots should be immediately frozen and stored at -80°C for long-term stability.[4][5]

Q2: How stable is this compound in plasma and serum under different temperature conditions?

A: The stability of this compound in plasma and serum is highly dependent on temperature and duration of storage. While stable for short periods at room or refrigerated temperatures, long-term storage requires freezing. Plasma PLP has been found to be stable for up to 24 hours at room temperature or at 4-8°C, which allows for normal specimen transport. However, prolonged exposure to room temperature can lead to degradation.[1] For long-term storage, -80°C is recommended, where it remains stable for at least 6 months.[5] Storage at -20°C may lead to significant degradation over several months.

Table 1: Stability of this compound (as PLP) in Plasma/Serum

Storage ConditionDurationStability/Recovery
Room Temperature (in dark)Up to 6 hoursStable[2]
Room Temperature (in dark)24 hours~90% recovery[2]
4°C (Refrigerated, in dark)Up to 24 hoursStable[2]
-20°C9 monthsUnacceptable loss (~18.6% degradation)
-70°C / -80°CUp to 2 yearsStable[5][6][7]

Q3: What are the stability considerations for this compound in urine samples?

A: While specific data for this compound in urine is limited, studies on urinary metabolites provide guidance. Generally, urine samples are more stable than plasma or serum but still require proper handling. For short-term storage of up to 24 hours, refrigeration at 4°C or freezing at -20°C is adequate for most metabolites.[8] However, storage at room temperature or on cool packs for more than 8 hours should be avoided to prevent degradation of sensitive analytes like amino acids.[8] For long-term storage, -80°C is the standard, ensuring the stability of related metabolites for at least two months.[4]

Q4: Is this compound sensitive to light, and what precautions are necessary?

A: Yes, this compound is extremely photosensitive.[1][2] Exposure to light, especially UV radiation, can cause rapid degradation.[9]

  • Primary Precaution: Always use amber, light-blocking collection tubes, vials, and processing plates.[3]

  • During Processing: Minimize exposure to ambient laboratory light. Work in a dimly lit area or cover sample racks with light-blocking materials.

  • Degradation Products: A known photodegradation product of PLP is 4-pyridoxic acid 5'-phosphate (PAP).[9] The presence of such compounds can interfere with analysis and indicates sample mishandling.

Q5: How do repeated freeze-thaw cycles affect this compound concentration?

Recommendation: To avoid this issue, samples should be divided into smaller, single-use aliquots after initial processing and before the first freeze. This ensures that for each analysis, a fresh, previously unthawed aliquot is used.

Troubleshooting Guide: Inconsistent or Low this compound Recovery

Potential Cause Troubleshooting Step Solution
Light Exposure Review sample collection and processing workflow. Were amber tubes used? Were samples exposed to direct light for extended periods?Always use light-protected tubes and vials.[3] Minimize light exposure during all handling and processing steps.
Improper Storage Temperature Check storage logs for temperature excursions. Confirm samples were stored at the correct temperature immediately after collection.For short-term storage (<24h), use 4°C. For long-term storage, use -80°C.[5] Avoid storage at -20°C.
Delayed Processing Verify the time between sample collection and centrifugation/freezing.Process samples within 2 hours of collection.[3] If delays are unavoidable, keep the whole blood refrigerated (4°C) during that time.
Multiple Freeze-Thaw Cycles Determine if the sample aliquot being tested has been thawed previously.Prepare single-use aliquots after the initial sample processing to prevent the need for re-thawing the parent sample.
Matrix Effects (Urine) Urine composition can vary significantly. High concentrations of certain compounds may interfere with extraction or analysis.Ensure the analytical method (e.g., LC-MS/MS) is fully validated for the specific matrix and includes appropriate sample cleanup steps, such as protein precipitation.[4]

Experimental Protocols & Visualizations

Protocol 1: Plasma/Serum Sample Handling for Stability
  • Collection: Collect whole blood into a sodium or lithium heparin tube (for plasma) or a serum separator tube. The tube must be amber or wrapped in foil to protect from light.

  • Pre-Centrifugation Storage: If immediate centrifugation is not possible, store the tube upright at 4°C for no longer than 2 hours.

  • Centrifugation: Centrifuge the sample according to manufacturer instructions, preferably in a refrigerated centrifuge at 4°C.[3]

  • Aliquoting: Immediately following centrifugation, transfer the plasma or serum into pre-labeled, amber cryovials in a dimly lit environment. Prepare multiple single-use aliquots to avoid freeze-thaw cycles.

  • Storage: Immediately place the aliquots in a -80°C freezer for long-term storage.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 2 hours) cluster_storage Storage cluster_analysis Analysis Collect Collect Blood (Amber Tube) Centrifuge Centrifuge (4°C) Collect->Centrifuge Protect from light Aliquot Aliquot Plasma/Serum (Amber Vials) Centrifuge->Aliquot Dim light Store Store at -80°C Aliquot->Store Immediate Analyze LC-MS/MS Analysis Store->Analyze Use one aliquot (No re-freezing)

Caption: Recommended workflow for biological sample handling to ensure this compound stability.

This compound Degradation Pathways

This compound, like its unlabeled counterpart, can degrade through metabolic processes or exposure to environmental factors like light. The primary metabolic end-product excreted in urine is 4-pyridoxic acid.[4] A key product of photodegradation is 4-pyridoxic acid 5'-phosphate.[9]

degradation_pathway PLP This compound PA 4-Pyridoxic Acid-d3 (Metabolite) PLP->PA Metabolism (in vivo) PAP 4-Pyridoxic Acid 5'-Phosphate-d3 (Photodegradation Product) PLP->PAP Light Exposure (UV)

Caption: Simplified degradation pathways for this compound.

References

Overcoming challenges in the analysis of polar vitamin B6 compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of polar vitamin B6 compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing polar vitamin B6 compounds?

A: The analysis of polar vitamin B6 compounds, which include pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms (PNP, PLP, PMP), is complicated by several factors. These include the high polarity of the compounds, the existence of multiple interconvertible forms (vitamers), their instability, and the complexity of the matrices they are often found in, such as food and biological samples.[1][2][3]

Q2: Which analytical techniques are most suitable for the separation and quantification of polar vitamin B6 vitamers?

A: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[4][5][6][7][8][9] Various HPLC methods have been developed, often employing reversed-phase columns with ion-pairing agents to improve the retention of these polar compounds.[6][10] Detection is commonly achieved using fluorescence or UV detectors.[4][6][8][9][11] For enhanced sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly being used.[1][12] Enzymatic assays can also be employed for the determination of specific vitamers.[1][4]

Q3: How can I improve the extraction of polar vitamin B6 compounds from my samples?

A: The choice of extraction method is critical for accurate analysis. Acidic extraction, often using perchloric acid, trichloroacetic acid, or metaphosphoric acid, is frequently employed to release the vitamers from the sample matrix and precipitate proteins.[11][13] Enzymatic hydrolysis with acid phosphatase may be necessary to dephosphorylate the phosphorylated vitamers prior to analysis.[9] It is crucial to optimize the extraction procedure for your specific sample type to ensure high recovery.

Q4: What is the importance of derivatization in vitamin B6 analysis?

A: Derivatization can be used to enhance the detectability of vitamin B6 compounds. For instance, post-column derivatization with reagents like sodium bisulfite or potassium cyanide can significantly increase the fluorescence of certain vitamers, leading to improved sensitivity.[6][8][11][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of polar vitamin B6 compounds.

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing, fronting) in HPLC Inadequate retention of polar analytes on the reversed-phase column.- Add an ion-pairing agent (e.g., sodium pentanesulfonate) to the mobile phase to improve retention and peak shape.[10]- Optimize the mobile phase pH. - Use a column specifically designed for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.[4]
Low recovery of vitamin B6 vitamers - Incomplete extraction from the sample matrix. - Degradation of unstable vitamers during sample preparation.- Optimize the extraction solvent and conditions (e.g., acid concentration, temperature, time). - Protect samples from light and heat, as some vitamers are light-sensitive.[15] - Work quickly and keep samples on ice.
Inconsistent or non-reproducible results - Instability of standards or samples. - Variability in the derivatization reaction.- Prepare fresh standards daily. Store stock solutions in the dark at low temperatures. - Ensure precise control over reaction time, temperature, and reagent concentrations during derivatization.
Co-elution of vitamers or interference from matrix components Insufficient chromatographic resolution.- Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH). - Employ a gradient elution program.[6] - Utilize a more selective detection method like LC-MS/MS.
Low signal intensity or poor sensitivity - Suboptimal detector settings. - Low concentration of analytes in the sample.- Optimize detector parameters (e.g., excitation and emission wavelengths for fluorescence detection). - Consider a pre-concentration step for your sample extracts. - Use a more sensitive detection method or a derivatization technique to enhance the signal.[6][8][11]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of polar vitamin B6 compounds using various methods.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-FluorescencePLP, 4-PA, PL, PN, PM, PMPPlasmaLOQ: 1-19 nmol/LNot Reported[6]
HPLC with Post-Column DerivatizationPN, PL, PMCereal ProductsLOD: 0.28-0.43 ng/mL90.4-98.1[1]
UPLC-MS/MSPM, PL, PN, PLPPlasma, UrineNot SpecifiedNot Reported[12]
PolarographyPyridoxinePharmaceutical PreparationsLOD: ~100 µg/LNot Reported[16]

Experimental Protocols & Workflows

General Experimental Workflow for HPLC Analysis

This diagram illustrates a typical workflow for the analysis of polar vitamin B6 compounds using HPLC.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological or Food Sample Extraction Acid Extraction (e.g., Perchloric Acid) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Hydrolysis Enzymatic Hydrolysis (Optional, for phosphorylated forms) Supernatant->Hydrolysis Filtration Filtration Hydrolysis->Filtration Injection Inject into HPLC Filtration->Injection Separation Reversed-Phase C18 Column (with Ion-Pairing Agent) Injection->Separation Derivatization Post-Column Derivatization (Optional) Separation->Derivatization Detection Fluorescence or UV Detection Derivatization->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Vitamers (using standard curves) Chromatogram->Quantification Result Report Concentrations Quantification->Result

Caption: General workflow for HPLC analysis of vitamin B6.

Logical Relationship of Vitamin B6 Vitamers

This diagram shows the interconversion pathways between the different forms of vitamin B6.

G PN Pyridoxine (PN) PL Pyridoxal (PL) PN->PL Oxidase PNP Pyridoxine-5'-Phosphate (PNP) PN->PNP Kinase PM Pyridoxamine (PM) PL->PM Transaminase PLP Pyridoxal-5'-Phosphate (PLP) PL->PLP Kinase PA 4-Pyridoxic Acid (PA) (Metabolite) PL->PA Aldehyde Oxidase PM->PL Transaminase PMP Pyridoxamine-5'-Phosphate (PMP) PM->PMP Kinase PNP->PN Phosphatase PLP->PL Phosphatase PMP->PM Phosphatase

Caption: Interconversion pathways of vitamin B6 vitamers.

References

Impact of anticoagulant choice on pyridoxal stability in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of anticoagulant choice on the stability of pyridoxal in plasma samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of pyridoxal in plasma samples.

IssuePotential CauseRecommended Solution
Low or undetectable pyridoxal levels in heparinized plasma. Pyridoxal-5'-phosphate (PLP), the primary circulatory form of vitamin B6, can degrade in lithium heparin tubes, which may also affect pyridoxal levels.[1] Lower concentrations of PLP have been observed in plasma collected in lithium heparin tubes, suggesting degradation caused by this anticoagulant.[1]For optimal stability, consider using EDTA as the anticoagulant. If heparin must be used, process the blood sample to separate plasma as quickly as possible, preferably within 2 hours of collection.[2]
Inconsistent pyridoxal measurements between samples collected at different times. Pyridoxal is unstable at room temperature and even at 2-8°C over extended periods.[3] Delays in processing can lead to significant degradation. Pyridoxal-5-phosphate has been shown to be stable for 24 hours at room temperature and at 4-8°C, but pyridoxal itself is less stable.[4]Standardize the time between blood collection and plasma separation for all samples. For best results, process samples immediately. If immediate processing is not possible, store whole blood in an ice bath for up to 2-4 hours before centrifugation.[3]
High variability in pyridoxal concentrations within the same batch of samples. This could be due to inconsistent handling, such as exposure to light or variations in storage temperature. Vitamin B6 vitamers are sensitive to light.Ensure all samples are protected from light during collection, processing, and storage. Use amber tubes or wrap tubes in foil. Maintain a consistent and validated cold chain for all samples.
Poor peak shape or resolution during HPLC analysis. Several factors can contribute to poor chromatography, including column contamination, improper mobile phase preparation, or a worn-out column.Refer to a comprehensive HPLC troubleshooting guide to diagnose and resolve the specific issue. Common solutions include flushing the column, preparing a fresh mobile phase, or replacing the column.[5]
Baseline noise or drift in the chromatogram. Contamination of the detector flow cell or detector lamp deterioration can cause baseline issues.Flush the detector flow cell with a strong organic solvent. If the problem persists, the detector lamp may need to be replaced.[6]

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is best for preserving pyridoxal stability in plasma samples?

A1: Based on available data for the more abundant and related vitamer, pyridoxal-5'-phosphate (PLP), EDTA is generally recommended over heparin for maintaining stability, especially when there are delays in sample processing.[1][2] Studies have shown a decrease in PLP concentrations in lithium heparin plasma when processing is delayed.[2] While direct comparative studies on pyridoxal stability across EDTA, heparin, and citrate are limited, the evidence for PLP suggests EDTA is a more robust choice.

Q2: How long can I store whole blood before plasma separation without significant pyridoxal degradation?

A2: For optimal results, whole blood should be processed to separate plasma as soon as possible after collection. Pyridoxal is known to be unstable at room temperature.[3] If immediate processing is not feasible, keeping the whole blood sample in an ice bath can maintain the stability of most water-soluble vitamins, including pyridoxal, for up to 2-4 hours.[3]

Q3: What are the ideal storage conditions for plasma samples intended for pyridoxal analysis?

A3: Once separated, plasma should be frozen immediately. For long-term storage, -80°C is recommended. At -80°C, water-soluble vitamins, including pyridoxal, have been shown to be stable for at least 7 days.[3] Storage at -20°C can maintain stability for up to 72 hours.[3] All samples should be protected from light during storage.

Q4: Can freeze-thaw cycles affect pyridoxal concentrations in plasma?

A4: While specific data on the effect of freeze-thaw cycles on pyridoxal is not abundant, it is a general best practice in bioanalysis to minimize freeze-thaw cycles for all analytes. For PLP, samples have been shown to be stable for up to four freeze-thaw cycles.

Q5: My pyridoxal results are still low despite using EDTA and immediate processing. What else could be the issue?

A5: Several other pre-analytical factors can influence results. Ensure that the patient was fasting before the blood draw, as recent food intake can affect vitamin B6 levels. Also, review your entire analytical method, from sample preparation (e.g., protein precipitation) to the HPLC or LC-MS/MS conditions, for any potential sources of error.

Data on Pyridoxal-5'-Phosphate (PLP) Stability

The following table summarizes data on the stability of PLP, the most abundant form of vitamin B6 in plasma, under different conditions. This information can be used to infer the relative stability of pyridoxal.

AnticoagulantStorage of Whole BloodTemperatureDurationPLP Change
Lithium HeparinDelayed ProcessingChilled24 hours-8% (-13% to -2%)[2]
EDTADelayed ProcessingChilled24 hoursNo significant change reported in the same study[2]
Not SpecifiedPlasmaRoom Temperature24 hoursStable[4]
Not SpecifiedPlasma4-8°C24 hoursStable[4]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing for Pyridoxal Analysis
  • Blood Collection:

    • Collect whole blood into a vacutainer tube containing K2-EDTA as the anticoagulant.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

    • Protect the tube from light by wrapping it in aluminum foil or using an amber tube.

  • Immediate Processing (Recommended):

    • Centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat layer.

    • Transfer the plasma to a clean, light-protected polypropylene tube.

    • Immediately freeze the plasma sample at -80°C until analysis.

  • Delayed Processing (If Necessary):

    • If immediate centrifugation is not possible, place the whole blood tube in an ice bath.

    • Process the sample within 2-4 hours following the steps outlined in "Immediate Processing."

Protocol 2: HPLC Method for Pyridoxal and Pyridoxal-5'-Phosphate Measurement

This is a generalized protocol. Specific parameters may need to be optimized for your instrument and application.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of two solvents is often used.

      • Solvent A: Phosphate buffer (e.g., 0.1 M potassium dihydrogen phosphate) with an ion-pairing agent (e.g., 0.1 M sodium perchlorate) and a reducing agent (e.g., 0.5 g/L sodium bisulfite), adjusted to an acidic pH (e.g., pH 3).

      • Solvent B: Acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 300 nm and emission at 400 nm.[7]

    • Injection Volume: 20-50 µL.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis blood_collection Collect Blood (EDTA tube) protect_light Protect from Light blood_collection->protect_light centrifuge Centrifuge at 4°C protect_light->centrifuge Immediate separate_plasma Separate Plasma centrifuge->separate_plasma store_frozen Store at -80°C separate_plasma->store_frozen protein_precipitation Protein Precipitation (TCA) store_frozen->protein_precipitation hplc_analysis HPLC Analysis protein_precipitation->hplc_analysis

Caption: Experimental workflow for pyridoxal analysis in plasma.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Outcome anticoagulant Anticoagulant Choice (Heparin vs. EDTA) pyridoxal_stability Pyridoxal Stability anticoagulant->pyridoxal_stability storage_time Storage Time Before Processing storage_time->pyridoxal_stability storage_temp Storage Temperature storage_temp->pyridoxal_stability light_exposure Exposure to Light light_exposure->pyridoxal_stability

Caption: Key factors influencing pyridoxal stability in plasma samples.

References

Validation & Comparative

Inter-laboratory Comparison of Vitamin B6 Analysis Using Isotopic Standards: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of vitamin B6 is crucial for researchers, scientists, and drug development professionals due to its vital role in numerous metabolic processes. This guide provides an objective comparison of analytical methods for vitamin B6 analysis, with a focus on the use of isotopic standards, supported by experimental data from various studies. The use of stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for its high specificity and accuracy in complex matrices like food and biological samples.[1][2][3]

Data Presentation: A Comparative Overview

The following table summarizes the performance characteristics of different LC-MS/MS methods for vitamin B6 analysis utilizing isotopic standards, as reported in various studies. This allows for a direct comparison of key analytical parameters such as limits of detection (LOD), limits of quantification (LOQ), recovery, and precision.

Method ReferenceMatrixAnalytesIsotopic Standards UsedLOD (mg/kg or nmol/L)LOQ (mg/kg or nmol/L)Recovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
Anal Bioanal Chem, 2020[1][3]Fruits, Vegetables, CerealsPN, PL, PM, PMP, PNG[¹³C₃]-PN, [¹³C₃]-PL, [¹³C₆]-PNG0.0028 - 0.02 mg/kg0.0085 - 0.059 mg/kg92 - 1114 - 104 - 10
J Chromatogr B, 2022[4]Human Cerebrospinal FluidPLP, PL, PN, PM, PAIsotopically labelled internal standards-0.03 - 5.37 nM90.5 - 120.1 (accuracy)1.7 - 19.01.7 - 19.0
PLoS One, 2015[5]Whole BloodTDP, PLP-TDP: 2.8 nmol/L, PLP: 7.8 nmol/LTDP: 9.4 nmol/L, PLP: 25.9 nmol/L-TDP: <7.7, PLP: <10.4-
Clin Chem, 2005[6]Serum (Inter-lab study)PLP---53 - 1440.6 - 371.4 - 26

Note: PN (Pyridoxine), PL (Pyridoxal), PM (Pyridoxamine), PMP (Pyridoxamine-5'-phosphate), PNG (Pyridoxine-5'-β-D-glucoside), PLP (Pyridoxal-5'-phosphate), PA (Pyridoxic acid), TDP (Thiamine diphosphate). CV (Coefficient of Variation).

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are summaries of typical experimental protocols for vitamin B6 analysis using LC-MS/MS with isotopic standards.

1. Sample Preparation

  • For Food Matrices (Fruits, Vegetables, Cereals):

    • Homogenization of the sample.

    • Extraction with an acidic solution (e.g., hydrochloric acid) to liberate vitamers.[7]

    • Addition of a cocktail of isotopically labeled internal standards (e.g., [¹³C₃]-PN, [¹³C₃]-PL, [¹³C₆]-PNG).[1][3]

    • Enzymatic treatment (e.g., with acid phosphatase and β-glucosidase) can be employed to convert phosphorylated and glycosylated forms to their free forms.[8]

    • Centrifugation and filtration of the extract before injection into the LC-MS/MS system.[1][3]

  • For Biological Fluids (Whole Blood, Serum, Cerebrospinal Fluid):

    • Addition of isotopically labeled internal standards (e.g., PLP-d3) to the sample.[9]

    • Protein precipitation using agents like trichloroacetic acid (TCA) or acetonitrile.[4][9]

    • Centrifugation to separate the precipitated proteins.

    • The supernatant is collected, and may be further diluted or directly injected for analysis.[4][9]

2. Chromatographic Separation

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) systems are commonly used.[4][5]

  • Column: Reversed-phase columns, such as C18 or those with pentafluorophenyl (PFP) stationary phases, are frequently employed for the separation of the different B6 vitamers.[3]

  • Mobile Phase: A gradient elution using a binary solvent system is typical. This often consists of an aqueous component with an acid modifier (e.g., formic acid or acetic acid) and an organic solvent like methanol or acetonitrile.[3][4]

3. Mass Spectrometric Detection

  • Instrumentation: A triple quadrupole mass spectrometer is the most common detector, operated in positive electrospray ionization (ESI) mode.[3]

  • Detection Method: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each vitamer and its corresponding isotopic standard.[10]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Food/Biological) Homogenization Homogenization/ Addition of IS Sample->Homogenization Extraction Extraction/ Protein Precipitation Homogenization->Extraction Cleanup Centrifugation/ Filtration Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (SRM) LC->MS Quantification Quantification (Peak Area Ratios) MS->Quantification Report Data Reporting Quantification->Report

Caption: General workflow for vitamin B6 analysis using isotopic standards.

G cluster_labs Participating Laboratories Coordinator Coordinating Laboratory SamplePrep Preparation & Distribution of Homogenized Samples Coordinator->SamplePrep Report Final Report (Proficiency Assessment) Coordinator->Report LabA Laboratory A Method A SamplePrep->LabA LabB Laboratory B Method B SamplePrep->LabB LabC Laboratory C Method C SamplePrep->LabC LabN ... Laboratory N Method N SamplePrep->LabN DataAnalysis Statistical Analysis (Comparison of Results) LabA->DataAnalysis LabB->DataAnalysis LabC->DataAnalysis LabN->DataAnalysis DataAnalysis->Report

Caption: Logical flow of an inter-laboratory comparison study.

References

A Comparative Guide to Linearity and Recovery in Vitamin B6 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of vitamin B6 is paramount. This guide provides an objective comparison of different analytical methods, focusing on the critical performance metrics of linearity and recovery. Experimental data from various studies are presented to support the comparison, alongside detailed methodologies to aid in reproducing these findings.

The accurate measurement of vitamin B6, a crucial coenzyme in numerous metabolic pathways, is essential in various fields, from clinical diagnostics to nutritional science and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques for vitamin B6 quantification. This guide delves into the linearity and recovery studies of these methods, offering a comparative analysis to inform methodological choices.

Comparative Performance of Analytical Methods

The performance of an analytical method is determined by several key parameters, including its linearity and recovery. Linearity assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. Recovery studies determine the accuracy of the method by measuring the amount of analyte detected after being added to a sample matrix.

Below is a summary of linearity and recovery data for vitamin B6 quantification using HPLC and LC-MS/MS, as reported in various studies.

MethodAnalyte(s)Linearity (Concentration Range)Coefficient of Determination (R²)Recovery (%)
HPLC Pyridoxine Hydrochloride10-50 µg/mL0.9996[1][2]98.8 - 100.86[1][2]
Pyridoxine10-100 µg/mL0.9990[3]100.1 - 100.8[3]
Pyridoxine Hydrochloride0-7.8081x10⁻⁴ M0.9948[4][5]95 - 105[4][5]
Vitamins B1, B2, B3, and B67.01-13.02 µg/mL (for B6)0.999[6]Not Specified
Pyridoxine, Pyridoxal, PyridoxamineNot Specified> 0.9998[7]100.0 - 103.4[7]
LC-MS/MS Thiamine pyrophosphate (TPP) and Pyridoxal-5'-phosphate (PLP)6-4850 nmol/L (for PLP)Not Specified94[8]
PLP, Pyridoxal, Pyridoxine, Pyridoxamine, Pyridoxic Acid4-8000 nmol/L (for PLP)Not Specified98 (89-103)[9]
PN, PL, PM, PMP, PNGNot SpecifiedNot Specified92 - 111[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for linearity and recovery studies in vitamin B6 quantification.

HPLC Method for Pyridoxine Hydrochloride
  • Linearity Study: A stock solution of pyridoxine hydrochloride is prepared and diluted to various known concentrations, typically ranging from 10 to 50 µg/mL.[1][2] Each concentration is injected into the HPLC system. A calibration curve is then constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve.[1][2]

  • Recovery Study: To assess the accuracy of the method, a known amount of pyridoxine standard is added (spiked) into a sample matrix. The spiked and unspiked samples are then analyzed. The percentage recovery is calculated using the following formula: % Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Concentration of added standard] x 100.[12]

LC-MS/MS Method for Multiple B6 Vitamers
  • Linearity Study: For the quantification of multiple vitamin B6 vitamers, individual standard solutions of each vitamer (e.g., pyridoxal, pyridoxamine, and their phosphate derivatives) are prepared.[9] A series of calibration standards are made by diluting these stock solutions. The linearity of the response for each vitamer is assessed over a specified concentration range.[9]

  • Recovery Study: Recovery is determined by spiking a known quantity of each B6 vitamer into a biological matrix (e.g., whole blood, serum).[8][9] The samples are then processed and analyzed. The recovery for each vitamer is calculated by comparing the measured concentration to the theoretical added concentration.[10][11]

Visualizing the Workflow and Metabolic Context

To provide a clearer understanding of the experimental process and the biological relevance of vitamin B6, the following diagrams illustrate a typical analytical workflow and the metabolic pathway of vitamin B6.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_results Data Analysis Sample Biological Sample (e.g., Blood, Plasma) Spiking Spiking with Vitamin B6 Standard Sample->Spiking For Recovery Extraction Extraction of Vitamin B6 Vitamers Sample->Extraction For Linearity Spiking->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC HPLC System Derivatization->HPLC LCMS LC-MS/MS System Derivatization->LCMS Detector Detection (UV, Fluorescence, or MS) HPLC->Detector LCMS->Detector Data Data Acquisition and Processing Detector->Data Linearity Linearity Assessment (Calibration Curve, R²) Data->Linearity Recovery Recovery Calculation (%) Data->Recovery VitaminB6_Metabolism PN Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) PN->PNP Pyridoxal kinase PL Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) (Active Form) PL->PLP Pyridoxal kinase PA 4-Pyridoxic Acid (Excretory Product) PL->PA Aldehyde oxidase PM Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) PM->PMP Pyridoxal kinase PNP->PN Phosphatase PNP->PLP PNP oxidase PLP->PL Phosphatase PMP->PM Phosphatase PMP->PLP PMP oxidase

References

A Comparative Guide to Pyridoxal-d3 and ¹³C-labeled Pyridoxal as Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analytical methods are paramount. The use of internal standards is a cornerstone of achieving high-quality data, particularly in liquid chromatography-mass spectrometry (LC-MS). Among the most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte. This guide provides a comprehensive comparison of two such standards for the quantification of pyridoxal, a form of vitamin B6: Pyridoxal-d3 (deuterium-labeled) and ¹³C-labeled pyridoxal.

The Critical Role of Internal Standards

Internal standards are essential for correcting variability in analytical procedures, including sample preparation, injection volume, and instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any procedural variations affect both the analyte and the standard to the same extent. SIL internal standards are considered the gold standard because their physicochemical properties are nearly identical to their unlabeled counterparts.

Performance Comparison: this compound vs. ¹³C-labeled Pyridoxal

The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact assay performance. The primary differences lie in the potential for isotopic effects and the stability of the label.

Performance ParameterThis compound (Deuterium-labeled)¹³C-labeled PyridoxalRationale & Supporting Evidence
Chromatographic Co-elution May exhibit a slight retention time shift compared to unlabeled pyridoxal.Expected to co-elute perfectly with unlabeled pyridoxal.The larger relative mass difference between deuterium (²H) and protium (¹H) can lead to differences in physicochemical properties, such as lipophilicity, causing chromatographic separation from the unlabeled analyte. This is known as the "isotope effect". ¹³C labeling results in a smaller relative mass change, preserving the chromatographic behavior of the molecule.
Matrix Effect Compensation Generally effective, but can be compromised if chromatographic separation occurs in a region of variable ion suppression or enhancement.Highly effective at compensating for matrix effects due to identical chromatographic behavior and ionization characteristics.For accurate compensation, the internal standard must experience the same matrix effects as the analyte at the same point in time. If the deuterated standard elutes slightly earlier or later, it may be subjected to a different degree of ion suppression or enhancement, leading to inaccurate quantification.
Label Stability Deuterium labels on certain positions of a molecule can be susceptible to back-exchange with hydrogen from the solvent or matrix, particularly under acidic or basic conditions.¹³C labels are incorporated into the carbon skeleton of the molecule and are not subject to exchange under typical analytical conditions.The stability of the isotopic label is crucial. Loss of the label from the internal standard would lead to an underestimation of the analyte concentration.
Fragmentation in MS/MS Deuterium labeling can sometimes alter fragmentation pathways in the mass spectrometer's collision cell, potentially requiring different MS/MS transition settings compared to the unlabeled analyte.¹³C labeling does not typically alter fragmentation patterns, allowing for the use of the same MS/MS transitions as the unlabeled analyte, simply shifted by the mass of the incorporated ¹³C atoms.Consistent fragmentation behavior simplifies method development and can improve the reliability of quantification.
Cost and Availability Generally less expensive and more readily available due to simpler synthetic procedures.Typically more expensive and may have longer lead times for custom synthesis due to more complex synthetic routes.The cost-benefit analysis often depends on the required level of accuracy and the complexity of the analytical method.

Experimental Data Snapshot: Use of this compound in a Validated Method

A study by Rossmann et al. (2022) describes a validated UPLC-MS/MS method for the analysis of vitamin B6 vitamers, including pyridoxal, in human cerebrospinal fluid (CSF).[1] This method utilized corresponding isotopically labeled internal standards. While a direct comparison with a ¹³C-labeled standard was not performed, the validation data provides insights into the performance of deuterated standards in this context.

Validation ParameterResult
Internal Standard Recovery 93% to 96%
Within- and Inter-day Accuracy (in pooled CSF) 90.5% to 120.1% for pyridoxal
Within- and Inter-day Precision (in pooled CSF) 1.7% to 19.0% for pyridoxamine (pyridoxal data not specified)

These results indicate that a well-developed method using a deuterium-labeled internal standard can achieve acceptable levels of accuracy and precision. However, the potential for underlying issues related to the isotope effect, as discussed above, remains a consideration.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of pyridoxal in a biological matrix using an internal standard, highlighting key considerations.

1. Sample Preparation

  • Objective: To extract pyridoxal from the biological matrix and remove interfering substances.

  • Protocol:

    • To 100 µL of the sample (e.g., plasma, CSF), add 10 µL of the internal standard solution (either this compound or ¹³C-labeled pyridoxal at a known concentration).

    • Add 200 µL of a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate pyridoxal from other components and quantify it using mass spectrometry.

  • Protocol:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

      • Flow Rate: Typically 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

      • Key Consideration: During method development, carefully examine the chromatograms for any separation between the analyte (pyridoxal) and the deuterated internal standard (this compound). If a significant shift is observed, optimization of the chromatographic conditions may be necessary, or a ¹³C-labeled standard should be considered.

    • Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

      • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

      • MRM Transitions:

        • Pyridoxal: Monitor a specific precursor ion to product ion transition (e.g., m/z 168.1 → 150.1).

        • This compound: Monitor the corresponding shifted transition (e.g., m/z 171.1 → 153.1).

        • ¹³C-labeled Pyridoxal (hypothetical, e.g., with 6 ¹³C atoms): Monitor the corresponding shifted transition (e.g., m/z 174.1 → 156.1).

      • Key Consideration: Optimize collision energy for each transition to achieve the best signal intensity.

Visualizing the Workflow and Isotope Effect

The following diagrams illustrate the analytical workflow and the potential impact of the deuterium isotope effect on chromatography.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound or ¹³C-Pyridoxal) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification (Analyte/IS Ratio) MSMS_Detection->Quantification

Caption: General experimental workflow for the quantification of pyridoxal using a stable isotope-labeled internal standard.

Caption: Ideal co-elution with a ¹³C-labeled standard versus potential chromatographic shift with a deuterium-labeled standard.

Conclusion and Recommendations

Both this compound and ¹³C-labeled pyridoxal can be used as internal standards for the quantitative analysis of pyridoxal. However, they are not universally interchangeable, and the choice depends on the specific requirements of the assay.

  • This compound is a cost-effective and widely available option that can provide acceptable performance in well-validated methods. However, researchers must be vigilant for potential chromatographic shifts (isotope effects) and label instability, which can compromise data accuracy. Thorough validation is critical to ensure that the deuterated standard reliably corrects for analytical variability.

  • ¹³C-labeled Pyridoxal represents a superior choice for assays demanding the highest levels of accuracy and robustness. Its identical chemical and physical properties to the unlabeled analyte ensure perfect co-elution and reliable compensation for matrix effects, minimizing the risk of analytical artifacts. While generally more expensive, the investment in a ¹³C-labeled standard can lead to more reliable data and potentially reduce the time and resources spent on method development and troubleshooting.

Recommendation: For routine analyses where cost is a major factor and a thorough validation has demonstrated the suitability of a deuterated standard, This compound may be an appropriate choice. For high-stakes applications, such as clinical trials, reference standard development, or when encountering complex matrices, the use of ¹³C-labeled pyridoxal is strongly recommended to ensure the highest data quality and confidence in the results.

References

Assessing the Isotopic Purity of Pyridoxal-d3 and its Impact on Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals relying on accurate quantification of vitamin B6 and its metabolites, the isotopic purity of internal standards is a critical, yet often overlooked, factor. This guide provides a comprehensive comparison of commercially available Pyridoxal-d3, an isotopically labeled internal standard for pyridoxal, and delves into the experimental assessment of its purity and the subsequent impact on analytical results.

The Critical Role of Isotopic Purity in Quantitative Analysis

In liquid chromatography-mass spectrometry (LC-MS) based quantification, a stable isotope-labeled internal standard (SIL-IS) like this compound is added to samples at a known concentration.[1] The SIL-IS co-elutes with the analyte and its signal is used to normalize for variations in sample preparation, injection volume, and ionization efficiency.[2] However, the accuracy of this method hinges on the isotopic purity of the SIL-IS.

Isotopic purity refers to the percentage of the labeled compound that is fully deuterated.[3] Impurities in the form of unlabeled (d0) or partially labeled (d1, d2) isotopologues can lead to an overestimation of the analyte concentration. This is because the unlabeled impurity in the internal standard contributes to the analyte's signal, artificially inflating the measured amount.[3] Therefore, a high isotopic purity is essential for accurate and reliable quantification, especially at low analyte concentrations.

Comparison of Commercially Available this compound

Several vendors offer this compound for use as an internal standard. While a direct head-to-head experimental comparison is not publicly available, a review of product specifications provides insight into the expected quality. It is crucial for researchers to consult the Certificate of Analysis (CoA) for lot-specific isotopic purity data.

VendorProduct NameStated Isotopic Purity (atom % D)Stated Chemical Purity
Santa Cruz Biotechnology4-Pyridoxic Acid-d398.4%[4]97% (TLC)[4]
Buchem BVPYRIDOXAL 5'-PHOSPHATE-D3Not explicitly stated for this compound, but their deuterated compounds are generally ≥98% chemically pure.[5]≥98%[5]
LGC StandardsPyridoxal 5'-Phosphate-d3>85%[6]Not specified[6]
MedchemExpressPyridoxal 5'-phosphate-d3Not explicitly stated, but purity is listed as 98.01%.[7]98.01%[7]
LumiprobeIsotopically labeled vitamin and cofactor standardsHigh chemical and isotopic purity[8]High chemical and isotopic purity[8]
Cambridge Isotope Laboratories, Inc.Stable Isotope StandardsHigh-quality with high isotopic purity specifications.[9]High chemical purity specifications[9]

Note: Data for Pyridoxal-5'-phosphate-d3 and 4-Pyridoxic Acid-d3 are included as proxies due to the limited direct availability of CoAs for this compound. Researchers should always obtain the lot-specific CoA for the exact product they are using.

Experimental Protocols

Accurate assessment of isotopic purity and reliable quantification require robust experimental protocols. The following sections detail representative methods for these procedures.

Experimental Protocol 1: Assessment of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic purity of a this compound standard.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

2. Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the different isotopologues.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Mass Spectrometry Parameters:

    • Resolution: Set to the highest possible resolving power (e.g., >100,000).

    • Scan Range: m/z 160-180 to cover the expected masses of pyridoxal (d0) and this compound and its isotopologues.

    • Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for a stable signal.

3. Data Analysis:

  • Acquire the mass spectrum and identify the peaks corresponding to the unlabeled pyridoxal ([M+H]⁺ at m/z 168.06) and the deuterated this compound ([M+H]⁺ at m/z 171.08).

  • Identify and integrate the peak areas of any lower mass isotopologues (d1, d2).

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

G Workflow for Isotopic Purity Assessment of this compound cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution of this compound working Dilute to 1 µg/mL Working Solution stock->working infusion Direct Infusion into HRMS working->infusion acquisition Acquire High-Resolution Mass Spectrum infusion->acquisition integration Integrate Peak Areas of d0, d1, d2, and d3 Isotopologues acquisition->integration calculation Calculate Isotopic Purity integration->calculation report report calculation->report Report Isotopic Purity

Isotopic Purity Assessment Workflow
Experimental Protocol 2: Quantification of Pyridoxal in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol describes a method for the accurate quantification of pyridoxal in a biological matrix.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing 100 ng/mL of this compound.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase A.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate pyridoxal from other matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: ESI in positive ion mode.

  • MRM Transitions:

    • Pyridoxal: Precursor ion m/z 168.1 → Product ion m/z 150.1

    • This compound: Precursor ion m/z 171.1 → Product ion m/z 153.1

  • Source Parameters: Optimize for maximum signal intensity.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of pyridoxal in a surrogate matrix (e.g., charcoal-stripped plasma) at concentrations ranging from 1 to 500 ng/mL.

  • Add this compound internal standard to each calibrator at the same concentration as in the samples.

  • Process the calibrators in the same manner as the samples.

  • Construct a calibration curve by plotting the peak area ratio of pyridoxal to this compound against the concentration of pyridoxal.

  • Quantify the amount of pyridoxal in the unknown samples using the calibration curve.

Impact of Isotopic Purity on Quantification

The presence of unlabeled pyridoxal (d0) in the this compound internal standard will lead to a positive bias in the quantification of the analyte. The magnitude of this error is directly proportional to the percentage of the d0 impurity and the concentration of the internal standard used.

G Impact of Isotopic Impurity on Quantification cluster_ideal Ideal Scenario: High Isotopic Purity cluster_impure Problematic Scenario: Low Isotopic Purity is_pure This compound (High Purity) ms_ideal MS Signal is_pure->ms_ideal Contributes only to d3 signal analyte Pyridoxal (Analyte) analyte->ms_ideal Contributes only to d0 signal result_accurate result_accurate ms_ideal->result_accurate Accurate Quantification is_impure This compound (with d0 impurity) ms_impure MS Signal is_impure->ms_impure Contributes to both d3 and d0 signals analyte_impure Pyridoxal (Analyte) analyte_impure->ms_impure Contributes to d0 signal result_inaccurate result_inaccurate ms_impure->result_inaccurate Inaccurate Quantification (Overestimation)

Effect of Isotopic Purity on Quantification

Conclusion

The isotopic purity of this compound is a paramount consideration for any quantitative bioanalytical assay. While most commercial suppliers provide products with high stated purity, it is imperative for researchers to verify the isotopic distribution of each new lot using high-resolution mass spectrometry. By employing rigorous analytical methods and being mindful of the potential impact of isotopic impurities, scientists and drug development professionals can ensure the accuracy and reliability of their quantitative results, ultimately leading to more robust and reproducible scientific outcomes.

References

A Head-to-Head Battle: Enzymatic Assays Versus LC-MS/MS for Pyridoxal 5'-Phosphate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance evaluation of two key analytical methods for the essential vitamin B6 biomarker, Pyridoxal 5'-Phosphate (PLP).

In the realm of clinical diagnostics and pharmaceutical development, accurate measurement of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is paramount. PLP serves as a critical coenzyme in numerous metabolic pathways, and its levels are a key indicator of vitamin B6 status, with deficiencies implicated in a range of pathological conditions. For researchers and clinicians, the choice of analytical method for PLP quantification is a critical decision that impacts data quality and experimental outcomes. Two major techniques dominate the landscape: traditional enzymatic assays and the more technologically advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs.

Performance Under the Microscope: A Quantitative Comparison

The analytical performance of any assay is defined by key parameters such as sensitivity, specificity, precision, and accuracy. The following tables summarize the quantitative performance data for both enzymatic assays and LC-MS/MS for the measurement of PLP, compiled from various validation studies.

Table 1: Performance Characteristics of Enzymatic Assays for PLP Quantification

Performance MetricReported Range/ValueCitation
Limit of Detection (LoD) 5 nmol/L[1]
Linearity Up to 200 nmol/L[1]
Precision (Within-run CV) 9.6%[1]
Precision (Between-run CV) 12%[1]
Recovery 98%[1]

Table 2: Performance Characteristics of LC-MS/MS Assays for PLP Quantification

Performance MetricReported Range/ValueCitation
Limit of Quantification (LoQ) 5 nmol/L[2][3]
Linearity Up to 500 nmol/L[2][3]
Precision (CV) <5%[2][3]
Accuracy (Recovery) 92% - 115%
Analysis Time per Sample 2.4 - 3.0 minutes[2][3]

The How-To: A Look at Experimental Protocols

Understanding the methodologies behind these techniques is crucial for appreciating their strengths and limitations.

Enzymatic Assay Protocol

Enzymatic assays for PLP are based on the principle of apoenzyme reconstitution. A PLP-dependent apoenzyme (an enzyme without its cofactor) is incubated with the sample containing PLP. The PLP from the sample binds to the apoenzyme, reconstituting a holoenzyme with catalytic activity. This activity is then measured, and it is directly proportional to the concentration of PLP in the sample.

A common enzymatic assay involves the use of the apoenzyme of tyrosine decarboxylase. The reconstituted holoenzyme catalyzes the decarboxylation of tyrosine to tyramine, which can then be quantified. Another approach utilizes the apo form of recombinant homocysteine-α,γ-lyase (rHCYase). The restored enzyme converts homocysteine to hydrogen sulfide (H₂S), which is then measured colorimetrically.[1]

Workflow of a Typical Enzymatic Assay for PLP

cluster_sample_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection Sample Plasma/Serum Sample Precipitation Protein Precipitation (e.g., TCA) Sample->Precipitation Supernatant PLP-containing Supernatant Precipitation->Supernatant Incubation Incubation (PLP binds to Apoenzyme) Supernatant->Incubation Apoenzyme Apoenzyme (e.g., apo-rHCYase) Apoenzyme->Incubation Holoenzyme Active Holoenzyme Incubation->Holoenzyme Reaction Enzymatic Conversion Holoenzyme->Reaction Substrate Substrate (e.g., Homocysteine) Substrate->Reaction Product Detectable Product (e.g., H₂S) Reaction->Product ColorDev Color Development Product->ColorDev Chromogen Chromogenic Reagent Chromogen->ColorDev Measurement Absorbance Measurement (e.g., 675 nm) ColorDev->Measurement

Caption: Workflow of a typical enzymatic assay for PLP determination.

LC-MS/MS Protocol

Liquid chromatography-tandem mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.

For PLP analysis, the typical workflow involves protein precipitation from the biological matrix (e.g., plasma, serum) to release the PLP. An internal standard, often a stable isotope-labeled version of PLP, is added to the sample to ensure accurate quantification. The extracted sample is then injected into an LC system, where PLP is separated from other molecules based on its physicochemical properties. The separated PLP then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer is set to detect specific parent and daughter ions of PLP, a technique known as multiple reaction monitoring (MRM), which provides high specificity and sensitivity.[2][3]

Workflow of a Typical LC-MS/MS Assay for PLP

cluster_sample_prep_lcms Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample_LCMS Plasma/Serum Sample IS Internal Standard Addition Sample_LCMS->IS Precipitation_LCMS Protein Precipitation (e.g., TCA) IS->Precipitation_LCMS Supernatant_LCMS PLP-containing Supernatant for Injection Precipitation_LCMS->Supernatant_LCMS Injection Injection onto LC Column Supernatant_LCMS->Injection Separation Chromatographic Separation Injection->Separation Elution Elution of PLP Separation->Elution Ionization Ionization (e.g., ESI) Elution->Ionization ParentIon Parent Ion Selection (Q1) Ionization->ParentIon Fragmentation Fragmentation (Q2) ParentIon->Fragmentation DaughterIon Daughter Ion Detection (Q3) Fragmentation->DaughterIon

Caption: Workflow of a typical LC-MS/MS assay for PLP determination.

The Verdict: Choosing the Right Tool for the Job

The choice between an enzymatic assay and an LC-MS/MS method for PLP quantification depends on a variety of factors, including the specific research question, required throughput, available instrumentation, and budget.

Enzymatic assays offer a cost-effective and relatively simple method for PLP determination. They are well-suited for smaller-scale studies or laboratories without access to mass spectrometry instrumentation. However, they can be more susceptible to interferences from other molecules in the sample matrix, which may affect their specificity. The precision of enzymatic assays, as indicated by the coefficient of variation, is generally higher (less precise) than that of LC-MS/MS methods.

LC-MS/MS , on the other hand, is considered the gold standard for PLP analysis due to its high specificity, sensitivity, and precision.[4] The use of an internal standard and the specific detection of parent and daughter ions minimize the risk of interference, leading to highly reliable and accurate results. While the initial investment in instrumentation is significant, the high throughput and superior data quality make it the preferred method for large-scale clinical trials, drug development studies, and research requiring the utmost accuracy.

Logical Relationship: Method Selection Considerations

cluster_decision Decision Factors cluster_methods Method Choice Throughput Required Throughput Enzymatic Enzymatic Assay Throughput->Enzymatic Lower LCMS LC-MS/MS Throughput->LCMS Higher Specificity Specificity Needs Specificity->Enzymatic Moderate Specificity->LCMS High Budget Budget Constraints Budget->Enzymatic Lower Budget->LCMS Higher Instrumentation Available Instrumentation Instrumentation->Enzymatic Basic Lab Equipment Instrumentation->LCMS Mass Spectrometer

Caption: Key factors influencing the choice between enzymatic and LC-MS/MS assays.

References

A Guide to Reference Materials and Proficiency Testing for Clinical Vitamin B6 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reliable measurement of vitamin B6 is crucial for nutritional assessment, disease diagnosis, and monitoring therapeutic interventions. This guide provides a comprehensive comparison of available reference materials and proficiency testing programs to aid in the selection of appropriate tools for ensuring the quality and accuracy of clinical vitamin B6 assays.

The most commonly measured biomarker for vitamin B6 status is pyridoxal 5'-phosphate (PLP), the active coenzyme form of the vitamin. Various analytical methods are employed for its quantification in clinical laboratories, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. To ensure the accuracy and comparability of results obtained by these diverse methods, the use of certified reference materials and participation in external quality assessment schemes are paramount.

Certified Reference Materials for Assay Validation

A certified reference material (CRM) is a highly characterized and homogeneous material with a precisely determined concentration of the analyte of interest. It serves as a benchmark for validating the accuracy of analytical methods.

NIST Standard Reference Material (SRM) 3950

The National Institute of Standards and Technology (NIST) provides SRM 3950, "Vitamin B6 in Human Serum," specifically designed for the clinical community to validate methods for determining vitamin B6, primarily PLP.[1] This SRM is a frozen human serum material available at two different concentration levels of PLP.[2]

FeatureDescription
Material Frozen Human Serum
Analytes Certified value for Pyridoxal 5'-Phosphate (PLP). Informational values for other B6 vitamers may be provided.
Concentration Levels Two distinct concentration levels are provided in each unit.
Intended Use Method validation, accuracy assessment, and establishing traceability to a higher-order reference.
Certification Methods Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry (ID-LC-MS/MS) at NIST and Liquid Chromatography with Fluorescence Detection (LC-FD) at the Centers for Disease Control and Prevention (CDC).[2]

Proficiency Testing Programs: A Comparative Overview

Proficiency testing (PT), also known as external quality assessment (EQA), is a critical component of a laboratory's quality assurance program. It involves the regular analysis of blind samples provided by an external organization to assess the laboratory's performance against its peers and established standards. Several organizations offer PT programs that include vitamin B6.

Program ProviderProgram Name/FocusMatrixAnalytesFrequencyEvaluation
College of American Pathologists (CAP) Ligand Assay Survey (Endocrine) and othersSerum/PlasmaPyridoxal 5'-Phosphate (PLP) and other hormones/markersVaries by surveyPeer group comparison, accuracy-based grading for some analytes.[3][4][5][6]
AOAC International Proficiency Testing for Foods, Dietary Supplements, and Clinical SamplesVaries (including clinical matrices)Vitamin B6 (as part of a panel of vitamins)VariesComparison with assigned values and other participating laboratories.[3][7]
FAPAS Food Chemistry Proficiency TestingFood matrices, but relevant to analytical methodsVitamin B6 (often as part of B-vitamin panels)Multiple rounds per yearZ-scores based on consensus values from participating laboratories.[8][9][10]
European Research Network for Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM) Quantitative and Diagnostic Proficiency SchemesUrine, Serum/PlasmaIncludes vitamin B6 metabolites in the context of inborn errors of metabolismAnnual schemes with multiple distributionsEvaluation of both analytical and interpretive performance.[11][12][13][14][15][16]
RCPA Quality Assurance Programs (RCPAQAP) Vitamin ProgramWhole Blood/PlasmaPyridoxal-5-Phosphate (PLP)MonthlyComparison with other laboratories and investigation of method-related discrepancies.[17]

Performance of Common Vitamin B6 Assay Methods

The choice of analytical method can significantly impact the accuracy and precision of vitamin B6 measurements. The two most prominent methods are HPLC with fluorescence detection and LC-MS/MS.

ParameterHPLC with Fluorescence DetectionLC-MS/MS
Principle Separation by chromatography followed by detection of native fluorescence or a fluorescent derivative.Separation by chromatography followed by mass-based detection of the parent and characteristic fragment ions.
Precision (CV%) Generally good, with intra- and inter-assay CVs typically below 10%.Excellent, with intra- and inter-assay CVs often below 5%.[18]
Accuracy/Bias Can be accurate, but may be susceptible to interferences from other compounds in the matrix.Considered a reference method due to its high specificity and accuracy. Often shows good agreement with ID-LC-MS/MS.
Throughput Can be lower due to longer run times and potential need for post-column derivatization.High-throughput methods are available with short analysis times.[18]
Sample Preparation Typically involves protein precipitation followed by derivatization in some methods.Often involves a simple protein precipitation step.

Experimental Protocols: An Overview

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below is a generalized workflow for the two primary methods for PLP analysis in serum or plasma.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

A common approach for HPLC-based PLP analysis involves protein precipitation, potential derivatization, chromatographic separation, and fluorescence detection.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Serum/Plasma Sample Precipitation Protein Precipitation (e.g., Trichloroacetic Acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (optional) (e.g., with semicarbazide) Supernatant->Derivatization Injection Injection onto Reversed-Phase C18 Column Derivatization->Injection Separation Isocratic or Gradient Elution (Phosphate buffer/Methanol) Injection->Separation Detection Fluorescence Detection (Ex/Em wavelengths specific for PLP) Separation->Detection Quantification Quantification against Calibrator Curve Detection->Quantification

Caption: Generalized workflow for HPLC-based analysis of PLP.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer high specificity and sensitivity and are often considered the gold standard for PLP analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Serum/Plasma Sample ISTD Addition of Internal Standard (e.g., labeled PLP) Sample->ISTD Precipitation Protein Precipitation (e.g., Trichloroacetic Acid) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant Injection Injection onto UPLC/HPLC Column Supernatant->Injection Separation Gradient Elution Injection->Separation MSMS Tandem Mass Spectrometry (MRM Detection of PLP transitions) Separation->MSMS Quantification Quantification using Internal Standard Calibration MSMS->Quantification

Caption: Generalized workflow for LC-MS/MS-based analysis of PLP.

Vitamin B6 Metabolism and its Clinical Relevance

Vitamin B6, in its active form PLP, is a crucial cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism. Understanding its metabolic pathway is essential for interpreting clinical results and diagnosing related disorders.

VitaminB6_Metabolism cluster_forms Dietary Forms cluster_phosphorylated Phosphorylated Forms PN Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) PN->PNP Pyridoxal Kinase PL Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PL->PLP Pyridoxal Kinase PA 4-Pyridoxic Acid (Excretory Product) PL->PA Aldehyde Oxidase PM Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) PM->PMP Pyridoxal Kinase PNP->PLP PNP Oxidase PMP->PLP PMP Oxidase PLP->PL Alkaline Phosphatase Amino Acid\nMetabolism Amino Acid Metabolism PLP->Amino Acid\nMetabolism Neurotransmitter\nSynthesis Neurotransmitter Synthesis PLP->Neurotransmitter\nSynthesis Heme\nSynthesis Heme Synthesis PLP->Heme\nSynthesis

Caption: Simplified metabolic pathway of Vitamin B6.

References

Safety Operating Guide

Navigating the Disposal of Pyridoxal-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe and logistical management of Pyridoxal-d3 waste, ensuring the protection of both laboratory personnel and the environment.

Understanding this compound and Its Variants

Given this variability, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact this compound product in use. The SDS will provide definitive guidance on the hazardous nature of the compound and the required disposal procedures.

Quantitative Data Summary

The following table summarizes key chemical properties for this compound and its hydrochloride form, aiding in its proper identification and handling.

PropertyThis compoundThis compound Hydrochloride
Chemical Formula C₈H₆D₃NO₃C₈H₇D₃ClNO₃
Molecular Weight 170.18 g/mol 206.64 g/mol
Appearance White to off-white solidInformation not readily available
Storage Refer to the product-specific SDS for long-term storage conditions, which may include refrigeration (2-8°C).Store at low temperature, away from direct sunlight, and under nitrogen. Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1]

Step-by-Step Disposal Protocol

The following is a general protocol for the disposal of this compound, based on standard laboratory chemical waste management practices. This protocol should be adapted to comply with the specific requirements outlined in the product's SDS and all applicable regulations.

  • Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, thoroughly review the SDS provided by the manufacturer. This document contains critical information regarding hazards, personal protective equipment (PPE), and specific disposal instructions.

  • Waste Identification and Segregation:

    • Determine if the this compound waste is considered hazardous based on the SDS and local regulations.

    • If classified as hazardous, it must be segregated from non-hazardous waste.

    • Do not mix this compound waste with other incompatible chemical wastes.

  • Use Appropriate Waste Containers:

    • Collect this compound waste in a designated, properly labeled, and leak-proof container.

    • The container material must be compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (if applicable) and the full chemical name: "this compound".

    • Include the date of waste generation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional procedures for waste manifest and pickup requests.

  • Empty Container Disposal:

    • Consult the SDS for instructions on disposing of empty this compound containers. Some may require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.

Experimental Protocols

Detailed experimental protocols involving this compound are beyond the scope of this disposal guide. Researchers should refer to their specific experimental designs and institutional protocols for the safe handling and use of this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Pyridoxal_d3_Disposal_Workflow start Start: this compound Waste Generated sds Consult Product-Specific Safety Data Sheet (SDS) start->sds is_hazardous Is the waste classified as hazardous? sds->is_hazardous non_hazardous Follow institutional procedures for non-hazardous chemical waste disposal. is_hazardous->non_hazardous No hazardous Segregate and collect in a labeled, compatible hazardous waste container. is_hazardous->hazardous Yes end End: Proper Disposal non_hazardous->end storage Store in a designated satellite accumulation area. hazardous->storage disposal_request Contact EHS or licensed waste contractor for disposal. storage->disposal_request disposal_request->end

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. All laboratory personnel must adhere to their institution's specific policies and procedures, as well as all local, state, and federal regulations governing chemical waste disposal. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.

References

Essential Safety and Logistical Information for Handling Pyridoxal-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pyridoxal-d3. The following procedures are based on the Safety Data Sheet (SDS) for the closely related compound, this compound 5-Phosphate, and general best practices for handling similar laboratory chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Purpose
Eye Protection Safety goggles or glasses with side shieldsTo prevent eye contact with dust or splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be required for operations generating significant dust.[3]To prevent inhalation of dust particles.
Body Protection Laboratory coat or other protective clothingTo prevent contamination of personal clothing.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep_area 1. Prepare a designated handling area (e.g., fume hood). gather_ppe 2. Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials 3. Gather all necessary equipment and reagents. gather_ppe->gather_materials weigh 4. Carefully weigh the required amount of this compound. gather_materials->weigh dissolve 5. Dissolve or use the compound as per the experimental protocol. weigh->dissolve decontaminate 6. Decontaminate all surfaces and equipment. dissolve->decontaminate remove_ppe 7. Remove PPE in the correct order to avoid self-contamination. decontaminate->remove_ppe dispose_waste 8. Dispose of waste in a clearly labeled, sealed container. remove_ppe->dispose_waste dispose_ppe 9. Dispose of contaminated PPE as chemical waste. dispose_waste->dispose_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.